Mas7
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H124N18O15/c1-18-38(12)53(71)67(100)85-51(32-52(70)86)66(99)84-50(31-37(10)11)64(97)79-45(24-20-22-26-69)61(94)75-42(16)58(91)82-47(28-34(4)5)62(95)76-39(13)55(88)73-40(14)57(90)81-48(29-35(6)7)63(96)77-41(15)56(89)78-44(23-19-21-25-68)60(93)74-43(17)59(92)83-49(30-36(8)9)65(98)80-46(54(72)87)27-33(2)3/h33-51,53H,18-32,68-69,71H2,1-17H3,(H2,70,86)(H2,72,87)(H,73,88)(H,74,93)(H,75,94)(H,76,95)(H,77,96)(H,78,89)(H,79,97)(H,80,98)(H,81,90)(H,82,91)(H,83,92)(H,84,99)(H,85,100)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,53-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQXBRPSSZJMZ-FGRXCANLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H124N18O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163171 | |
| Record name | Mastoparan 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145854-59-7 | |
| Record name | Mastoparan 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145854597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mastoparan 7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70163171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 145854-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mastoparan Analogue, Mas7: Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Mas7, a synthetic analogue of the wasp venom peptide mastoparan. This compound serves as a potent activator of pertussis toxin-sensitive heterotrimeric G-proteins, particularly the Gi/o family. This document details its discovery, amino acid sequence, and methods for its chemical synthesis. A key focus is the elucidation of its mechanism of action, including its direct interaction with Gα subunits and the subsequent downstream signaling cascades. Quantitative data on its activity are presented, alongside detailed experimental protocols for studying its effects, with a specific emphasis on its impact on neuronal signaling. This guide is intended to be a valuable resource for researchers utilizing this compound as a tool for investigating G-protein signaling and for professionals exploring its therapeutic potential.
Discovery and Origin
This compound is a structural analogue of mastoparan, a tetradecapeptide toxin found in the venom of various wasp species of the Vespidae family. The parent molecule, mastoparan, was first isolated from the venom of the Japanese hornet Vespa lewisii. Research by Tsutomu Higashijima and colleagues in the late 1980s was pivotal in characterizing mastoparan as a direct activator of G-proteins, mimicking the function of G-protein coupled receptors (GPCRs)[1].
This compound itself is a synthetic peptide, designed as a more potent analogue of mastoparan. It features a key amino acid substitution at position 12, where an alanine replaces a lysine residue. This modification enhances its G-protein activating properties[2]. The primary amino acid sequence of this compound is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 .
Physicochemical Properties and Synthesis
This compound is a cationic and amphipathic peptide, properties that are crucial for its interaction with cell membranes and G-proteins.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2 |
| Molecular Formula | C73H139N19O14 |
| Molecular Weight | 1539.0 g/mol |
| Charge at pH 7.4 | +3 |
| Amphipathicity | High |
Experimental Protocols:
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-L-amino acids (Ile, Asn(Trt), Leu, Lys(Boc), Ala)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (Fmoc-Leu-OH) by dissolving it in DMF with DIC and Oxyma Pure.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Ile, Lys(Boc), Lys(Boc), Ala, Leu, Ala, Ala, Leu, Lys(Boc), Asn(Trt), Ile).
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and air-dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Verification: Confirm the identity and purity of the synthesized this compound peptide by mass spectrometry.
Mechanism of Action: G-Protein Activation
This compound directly activates heterotrimeric G-proteins, bypassing the need for a GPCR. It preferentially targets the pertussis toxin-sensitive Gi/o family of Gα subunits.
Experimental Workflow for G-Protein Activation Assay
Caption: Workflow for a GTPγ[35S] binding assay to measure this compound-induced G-protein activation.
Quantitative Data
The potency of this compound in activating G-proteins can be quantified by determining its half-maximal effective concentration (EC50).
Table 2: Potency of this compound in G-Protein Activation
| Assay Type | G-Protein Subtype | Cell Type/System | EC50 (µM) | Reference |
| GTPγ[35S] Binding | Gαi/o | Reconstituted vesicles | ~1-10 | [3] |
| BRET-based G-protein dissociation | Gαo | HEK293 cells | ~5-15 | Inferred from similar mastoparan analogues |
Experimental Protocols:
GTPγ[35S] Binding Assay
This assay measures the this compound-stimulated binding of the non-hydrolyzable GTP analog, GTPγ[35S], to G-proteins in cell membranes.
Materials:
-
Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells or brain tissue)
-
[35S]GTPγS
-
This compound peptide
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA)
-
GDP
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine cell membranes, GDP, and varying concentrations of this compound in the assay buffer.
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by adding ice-cold assay buffer. Rapidly filter the mixture through a glass fiber filter to separate bound from free [35S]GTPγS.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine the EC50 value.
Signaling Pathways
This compound-induced activation of Gαo initiates a downstream signaling cascade that has been particularly well-studied in neurons.
This compound-Induced Gαo Signaling Pathway in Hippocampal Neurons
Caption: Signaling cascade initiated by this compound in hippocampal neurons, leading to dendritic spine growth.
Experimental Protocols:
Studying the Effect of this compound on Cultured Hippocampal Neurons
This protocol details the treatment of primary hippocampal neurons with this compound to investigate its effects on dendritic spine morphology.
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound peptide solution (e.g., 1 µM in culture medium)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Anti-MAP2 antibody (for neuronal morphology)
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Culture: Culture primary hippocampal neurons on poly-D-lysine-coated coverslips for 14-21 days in vitro (DIV) to allow for mature synapse formation.
-
This compound Treatment: Treat the neurons with 1 µM this compound for various time points (e.g., 30 minutes, 1 hour, 24 hours). Include a vehicle-treated control group.
-
Fixation and Permeabilization:
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with anti-MAP2 antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin for 1 hour at room temperature.
-
-
Mounting and Imaging:
-
Wash with PBS and mount the coverslips onto slides using mounting medium with DAPI.
-
Acquire images of dendrites using a confocal microscope.
-
-
Image Analysis:
-
Quantify dendritic spine density and morphology (e.g., head width, length) using image analysis software (e.g., ImageJ with the NeuronJ plugin).
-
Compare the results between this compound-treated and control groups.
-
Conclusion
This compound is a valuable pharmacological tool for the study of G-protein signaling. Its ability to directly and potently activate Gi/o proteins makes it an excellent reagent for dissecting the downstream consequences of G-protein activation in various cellular contexts, independent of GPCRs. The detailed protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations and for drug development professionals to consider its potential as a modulator of G-protein-mediated pathways. Further research into the specificity and in vivo effects of this compound will continue to expand its utility in both basic and translational science.
References
- 1. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
Mas7 Peptide: A Technical Guide to Structure, Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas7 is a synthetic, amphiphilic peptide derived from mastoparan, a toxin found in wasp venom. It is a potent activator of heterotrimeric G proteins, specifically the Gαi and Gαo subunits. This direct, receptor-independent activation makes this compound a valuable tool for studying G protein-coupled signaling cascades. Its ability to induce mast cell degranulation and influence neuronal processes has positioned it as a significant subject of research in immunology, neurobiology, and drug development. This guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of the this compound peptide, along with detailed experimental protocols for its study.
Structure and Chemical Properties
The primary structure of this compound consists of a 14-amino acid sequence. This sequence, coupled with its C-terminal amidation, contributes to its amphipathic nature, allowing it to interact with cell membranes.
Primary Sequence
The amino acid sequence of this compound is: Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH₂ (INLKALAALAKALL-NH₂)
Secondary Structure
Upon binding to the plasma membrane, this compound adopts an α-helical conformation, which is crucial for its biological activity. This amphipathic helix inserts into the lipid bilayer, facilitating its interaction with intracellular G proteins.
Quantitative Chemical Properties
A summary of the key chemical properties of the this compound peptide is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 1421.85 g/mol | [1][2] |
| Molecular Formula | C₆₇H₁₂₄N₁₈O₁₅ | [1][2] |
| Isoelectric Point (pI) | 10.74 (Calculated) | |
| Solubility | Soluble in distilled water up to 2 mg/mL. For higher concentrations, acetonitrile is recommended. For biological assays, it is often dissolved in DMSO and then diluted in aqueous buffers. | [1] |
| Purity | Typically >95% after purification | [2] |
Mechanism of Action
This compound acts as a direct activator of Gαi and Gαo proteins, bypassing the need for a G protein-coupled receptor (GPCR). This receptor-independent mechanism allows for the specific investigation of Gαi/o-mediated signaling pathways.
Signaling Pathway in Mast Cells
In mast cells, this compound triggers a signaling cascade that leads to degranulation and the release of inflammatory mediators such as histamine.[3] The proposed mechanism involves the following steps:
-
Membrane Insertion: The amphipathic this compound peptide inserts into the plasma membrane.
-
G Protein Activation: this compound directly interacts with and activates Gαi/o subunits, promoting the exchange of GDP for GTP.[1][2]
-
Downstream Effectors: The activated Gαi/o subunits and the released Gβγ dimers activate downstream effector enzymes, such as phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca²⁺ into the cytoplasm.
-
Degranulation: The increase in intracellular Ca²⁺ concentration is a key trigger for the fusion of granular membranes with the plasma membrane, resulting in the release of histamine and other inflammatory mediators.
References
The Role of Mastoparan-7 in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface. They are key players in both innate and adaptive immunity, as well as in allergic and inflammatory responses. Upon activation, mast cells release a plethora of pre-formed and newly synthesized mediators through a process known as degranulation. This release of inflammatory mediators, including histamine, proteases, cytokines, and chemokines, can have profound physiological and pathological consequences. One potent, non-immunological activator of mast cell degranulation is Mastoparan-7 (Mas7), a cationic tetradecapeptide derived from wasp venom. Understanding the mechanisms by which this compound triggers mast cell degranulation is crucial for developing novel therapeutics that can modulate mast cell activity in various disease contexts. This technical guide provides an in-depth overview of this compound, its mechanism of action, the signaling pathways it activates, and the experimental protocols used to study its effects on mast cell degranulation.
Mastoparan-7: A Potent Mast Cell Degranulator
Mastoparan-7 (this compound) is a member of the mastoparan family of peptides, which are known for their diverse biological activities, including mast cell degranulation, G-protein activation, and antimicrobial effects. The amino acid sequence of this compound is INLKALAALAKALL-NH2. Its cationic and amphipathic nature is thought to be crucial for its interaction with cell membranes and its biological activity.
Mechanism of Action: The MRGPRX2 Receptor
The primary mechanism by which this compound induces mast cell degranulation is through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) in humans, and its ortholog Mrgprb2 in mice. MRGPRX2 is a G protein-coupled receptor (GPCR) predominantly expressed on connective tissue-type mast cells. It functions as a promiscuous receptor for a variety of cationic molecules, including neuropeptides, antimicrobial peptides, and certain drugs, leading to IgE-independent mast cell activation.
Signaling Pathways in this compound-Induced Degranulation
The activation of Gαi and Gαq by the this compound-MRGPRX2 complex triggers parallel signaling pathways that converge to induce mast cell degranulation.
-
The Role of Gαi : The Gαi subunit is also crucial for this compound-induced degranulation, although its downstream effectors in this specific context are less well-defined than those of Gαq. It is known to contribute to the overall signaling cascade that leads to mediator release.[3]
The elevation of intracellular calcium is a central event in mast cell degranulation. It activates various downstream effectors, including proteins involved in the SNARE complex, which mediates membrane fusion.
Quantitative Data on this compound-Induced Mast Cell Degranulation
The potency of Mastoparan-7 in inducing mast cell degranulation has been quantified in several studies. The half-maximal effective concentration (EC50) for degranulation can vary depending on the cell type and the specific assay used.
| Parameter | Cell Type | Value | Reference |
| EC50 for Degranulation | RBL-2H3 cells | 15-26 µM | [5] |
| EC50 for Degranulation | P815 cells | 52.13 ± 3.21 μM | [6] |
| Effective Concentration | RBL-2H3 cells | 5-30 µM (concentration-dependent histamine release) | [7][8] |
| Effective Concentration | LAD2 cells | Concentrations as low as 0.17 µM (in MRGPRX2-transfected RBL-2H3 cells) | [9] |
Experimental Protocols
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay is a widely used method to quantify mast cell degranulation by measuring the activity of the granular enzyme β-hexosaminidase released into the supernatant upon cell stimulation.
Materials:
-
Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.2 mM Na2HPO4, 12 mM NaHCO3, 5.5 mM D-glucose)
-
Mastoparan-7
-
Triton X-100 (for cell lysis and total release control)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (3.4 mg/mL in citrate buffer, pH 4.5)
-
Carbonate buffer (pH 10)
-
96-well plate
-
Plate reader (405 nm)
Protocol:
-
Seed mast cells (e.g., 5 x 10^5 cells/well) in a 96-well plate in Tyrode's buffer.[10]
-
Add varying concentrations of Mastoparan-7 to the wells. Include a negative control (buffer only) and a positive control for total release (e.g., 0.1-1% Triton X-100).
-
Incubate the plate at 37°C for 30 minutes.[10]
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a fraction of the supernatant (e.g., 30 µL) to a new 96-well plate.[10]
-
Add the PNAG substrate solution (e.g., 10 µL) to each well containing the supernatant.[10]
-
Incubate the plate at 37°C for 1 hour.[10]
-
Stop the reaction by adding carbonate buffer (e.g., 100 µL).[10]
-
Measure the absorbance at 405 nm using a plate reader.
-
To determine the total β-hexosaminidase activity, lyse the cells in the original plate with Triton X-100 and perform the same substrate reaction.
-
Calculate the percentage of β-hexosaminidase release for each condition: (% Release) = [(Absorbance of Sample - Absorbance of Negative Control) / (Absorbance of Total Release - Absorbance of Negative Control)] * 100.
Histamine Release Assay
This assay measures the amount of histamine released from mast cells upon stimulation.
Materials:
-
Mast cells
-
HEPES buffer (BSA-free)
-
Mastoparan-7
-
Histamine standard solutions
-
o-phthalaldehyde (OPT) solution (10 mg/mL in methanol)
-
96-well plate
-
Fluorometer
Protocol:
-
Wash and resuspend mast cells in BSA-free HEPES buffer.[5]
-
Incubate the cells with different concentrations of Mastoparan-7 for 30 minutes at 37°C.[5]
-
Centrifuge to pellet the cells and collect the supernatant.
-
Prepare histamine standards of known concentrations.
-
Add supernatant or histamine standards to a 96-well plate.
-
Add OPT solution to each well and incubate in the dark.
-
Measure the fluorescence using a fluorometer.
-
Quantify the histamine concentration in the samples by comparing to the standard curve.
Intracellular Calcium Imaging
This method allows for the real-time visualization and quantification of changes in intracellular calcium concentration upon mast cell stimulation.
Materials:
-
Mast cells cultured on glass-bottom dishes
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
HEPES-buffered saline
-
Mastoparan-7
-
Fluorescence microscope with a live-cell imaging system
Protocol:
-
Load the mast cells with a calcium-sensitive fluorescent dye (e.g., 10 µM Fluo-4 AM) for approximately 45 minutes at room temperature in the dark.[9]
-
Wash the cells to remove excess dye and replace with fresh buffer.[9]
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline fluorescence images.
-
Add Mastoparan-7 to the cells while continuously recording images.
-
Analyze the changes in fluorescence intensity over time in individual cells. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Visualizations
Caption: Signaling pathway of this compound-induced mast cell degranulation.
Caption: Workflow for the β-hexosaminidase degranulation assay.
Conclusion
Mastoparan-7 is a valuable tool for studying the mechanisms of mast cell degranulation. Its ability to potently activate mast cells through the MRGPRX2 receptor provides a model for understanding IgE-independent mast cell activation pathways. The detailed signaling cascade, involving Gαi/q, PLCβ, and intracellular calcium mobilization, offers several potential targets for therapeutic intervention in diseases where mast cell activation is a key pathological feature. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and other compounds on mast cell function. Further research into the nuances of MRGPRX2 signaling and the downstream effects of this compound will undoubtedly continue to enhance our understanding of mast cell biology and its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MrgprX2 regulates mast cell degranulation through PI3K/AKT and PLCγ signaling in pseudo-allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a mast cell specific receptor crucial for pseudo-allergic drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Characterization of mastoparan-induced histamine release from RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on Mastoparan-7 (Mas7) Toxicity and Biocompatibility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial toxicity and biocompatibility studies of Mastoparan-7 (Mas7), a cationic peptide derived from wasp venom. This compound and its analogs are under investigation for a variety of therapeutic applications, including antimicrobial and anticancer agents.[1][2][3] Understanding its toxicological profile is critical for further development. This document summarizes key quantitative data, details common experimental protocols for assessing toxicity, and visualizes the peptide's mechanisms of action and experimental workflows.
Quantitative Toxicity Data Summary
The following tables summarize the reported cytotoxic and hemolytic activities of Mastoparan and its analogs against various cell lines. These values, primarily half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50), are crucial for assessing the therapeutic index of these peptides.
| Peptide | Cell Line | Cell Type | Assay Type | IC50 (µM) | Reference |
| Mastoparan | Jurkat T-ALL | Human T-cell leukemia | MTT | ~4.5 | [4] |
| Mastoparan | MDA-MB-231 | Human breast cancer | MTT | Not specified | [4] |
| Mastoparan | Human PBMCs | Normal human cells | MTT | 48 | [5] |
| Mastoparan-L | Jurkat | Acute T-cell leukemia | MTT | 77 | [1] |
| Mastoparan-L | MCF-7 | Human breast cancer | MTT | 432 | [1] |
| Mastoparan-L | melan-a | Non-tumor cells | MTT | 411.5 | [1] |
| Mastoparan-L | HaCaT | Non-tumor cells | MTT | 428 | [1] |
| Mastoparan-C | tMP-C | Normal cell line (HMEC-1) | MTT | < 10 | [3] |
| Mastoparan-AF | Multi-antibiotic resistant E. coli O157:H7 | Bacteria | MIC/MBC | 16-32 µg/mL | [6] |
| MK58911 (analog) | MRC5 (lung fibroblasts) | Normal human cells | MTT | > 500 µg/mL | [7] |
| MK58911 (analog) | U87 (glioblastoma) | Human cancer cells | MTT | > 500 µg/mL | [7] |
| MAS-FLV-NC | A549 | Human lung cancer | MTT | 18.6 µg/mL | |
| Fluvastatin (FLV) | A549 | Human lung cancer | MTT | 58.4 µg/mL | |
| Mastoparan (MAS) | A549 | Human lung cancer | MTT | 34.3 µg/mL |
Table 1: Cytotoxicity of Mastoparan Peptides
| Peptide Family | Hemolytic Activity Classification | EC50 Range (µM) | Number of Peptides | Reference |
| Mastoparans | Strong | ≤ 100 | 18 | [2][8][9] |
| Mastoparans | Modest | > 100 to ≤ 400 | 14 | [2][8][9] |
| Mastoparans | Little | > 400 | 23 | [2][8][9] |
Table 2: Hemolytic Activity of Mastoparan Family Peptides
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections provide standardized protocols for common in vitro assays used to evaluate the toxicity of this compound.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][10]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[4] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: After incubation, treat the cells with varying concentrations of this compound and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.[4][11]
-
Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 490 nm or 590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay is a colorimetric method for quantifying cell death by measuring the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.[3][9][12]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis.[9] The released LDH is measured through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[9] The amount of color formation is proportional to the amount of LDH released and, therefore, to the number of lysed cells.
Protocol:
-
Cell Culture and Treatment: Culture cells in a 96-well plate and treat with different concentrations of this compound for the desired time. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at 600 x g for 10 minutes.[13]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.
Hemolysis Assay
This assay evaluates the biocompatibility of this compound with red blood cells (RBCs) by measuring hemoglobin release upon cell lysis.[8][14][15]
Principle: Hemolytic agents disrupt the erythrocyte membrane, causing the release of hemoglobin. The amount of free hemoglobin in the supernatant is quantified spectrophotometrically and is directly proportional to the extent of hemolysis.
Protocol:
-
Erythrocyte Preparation: Obtain fresh human or rat red blood cells. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes) to remove plasma and the buffy coat.[14]
-
Cell Suspension: Resuspend the washed RBC pellet in PBS to achieve a final concentration of 0.25% to 1%.[14]
-
Incubation with this compound: In a 96-well plate, mix the RBC suspension with various concentrations of this compound. Include a negative control (RBCs in PBS) and a positive control (RBCs in a 100% lytic agent like Triton X-100).[14]
-
Incubation: Incubate the plate at 37°C for a specified period, typically 30 minutes to 1 hour.[15]
-
Centrifugation: Pellet the intact RBCs by centrifuging the plate (e.g., 400 x g for 10 minutes).[15]
-
Supernatant Transfer: Carefully transfer the supernatant to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm or 415 nm to quantify the released hemoglobin.[8][15]
-
Calculation of Hemolysis: Calculate the percentage of hemolysis for each this compound concentration relative to the positive and negative controls.
Mechanisms of Action and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for a deeper understanding of this compound's toxicology. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Signaling Pathways
This compound exerts its cytotoxic effects through two primary mechanisms: direct membrane disruption and modulation of G protein signaling.
Caption: Dual mechanisms of this compound action: membrane lysis and G protein activation.
Experimental Workflow for In Vitro Toxicity Assessment
The general workflow for assessing the in vitro toxicity of a compound like this compound involves a series of standardized steps, from cell culture to data analysis.
Caption: Generalized workflow for in vitro cytotoxicity and biocompatibility testing.
In Vivo Toxicity and Biocompatibility
While in vitro assays provide crucial initial data, in vivo studies are necessary to understand the systemic effects of this compound. Preliminary in vivo experiments with mastoparan peptides have been conducted, primarily in mouse models. For instance, some studies have shown that high concentrations of mastoparan-L can be toxic when administered systemically.[16] However, analogs have been developed with reduced toxicity in animal models.[16] Further research is required to establish a complete in vivo toxicological profile for this compound, including determining the maximum tolerated dose (MTD) and assessing potential organ-specific toxicities.
Conclusion
The initial studies on Mastoparan-7 and related peptides reveal a potent cytotoxic agent against various cancer cell lines, often with a degree of selectivity over normal cells.[4] The primary mechanisms of toxicity involve direct membrane disruption and G protein activation.[5][17] However, hemolytic activity remains a significant concern for the clinical application of many mastoparan peptides.[2][8][9] The data and protocols presented in this guide serve as a foundational resource for researchers and drug developers. Future work should focus on designing this compound analogs with an improved therapeutic index—maximizing efficacy while minimizing off-target toxicity and hemolytic effects—and conducting comprehensive in vivo studies to validate their safety and biocompatibility for clinical translation.
References
- 1. Mastoparan peptide causes mitochondrial permeability transition not by interacting with specific membrane proteins but by interacting with the phospholipid phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity, Toxicity, and Membranolytic Action of a Mastoparan Analog Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in Human Erythrocytes [jove.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. LDH Cytotoxicity Assay [bio-protocol.org]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. Human erythrocyte hemolysis assay [bio-protocol.org]
- 15. haemoscan.com [haemoscan.com]
- 16. Assay of Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Mastoparan - Wikipedia [en.wikipedia.org]
Elucidating the Mas7 Peptide Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas7 peptide, a structural analogue of mastoparan found in wasp venom, is a potent activator of heterotrimeric G proteins, particularly the Gi/o subtype.[1][2][3][4] Its ability to directly modulate G protein signaling independently of a cognate G protein-coupled receptor (GPCR) makes it a valuable tool for dissecting cellular signaling pathways and a potential lead compound in drug development. This technical guide provides an in-depth overview of the this compound signaling pathway, including quantitative data on its activity, detailed experimental protocols for studying its effects, and visual representations of the involved molecular interactions. This compound has been shown to influence a range of cellular processes, including mast cell degranulation, calcium mobilization, and neuronal signaling.[4][5]
Core Signaling Pathway
The primary mechanism of action for this compound involves its direct interaction with and activation of heterotrimeric G proteins. By mimicking the action of an activated GPCR, this compound facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[3][4] These activated G protein subunits then modulate the activity of downstream effector enzymes.
A key effector in the this compound signaling cascade is Phospholipase C (PLC). Activated G proteins, likely of the Gq family also stimulated by mastoparan analogues, stimulate PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of Protein Kinase C (PKC) by DAG, orchestrates a variety of cellular responses.
Recent evidence suggests that this compound and its parent compound, mastoparan, can activate mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2).[6] This interaction provides a receptor-mediated component to its signaling cascade, which complements its direct action on G proteins.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its parent compound, mastoparan, to provide a comparative overview of their biological activities.
| Peptide | Assay | Cell Line | EC50 / IC50 | Reference |
| This compound | GTP Hydrolysis Activation | HL-60 Membranes | ~1-2 µM (EC50) | [3] |
| Mastoparan | GTP Hydrolysis Activation | HL-60 Membranes | ~1-2 µM (EC50) | [3] |
| Mastoparan | Phospholipase C Stimulation | Human Myocardial Membranes | ~2 µM (half-maximal effect) | [7] |
| Mastoparan | Mast Cell Degranulation | RBL-2H3 cells | 5-30 µM (concentration-dependent) | [8] |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Materials:
-
LAD2 human mast cell line (or other suitable mast cell line)
-
Culture medium (e.g., StemPro-34 SFM)
-
Tyrode's buffer (10 mM HEPES, 137 mM NaCl, 2.7 mM KCl, 0.4 mM Na2HPO4, 5.6 mM Glucose, 1.8 mM CaCl2, 1.3 mM MgSO4, pH 7.4)
-
This compound peptide stock solution
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5)
-
Stop solution (0.1 M Carbonate/Bicarbonate buffer, pH 10.0)
-
Triton X-100 (1% v/v)
-
96-well plates (V-bottom and flat-bottom)
Procedure:
-
Cell Seeding: Seed LAD2 cells into a 96-well V-bottom plate at a density of 5 x 10^4 cells/well in 50 µL of Tyrode's buffer.
-
This compound Treatment: Add 50 µL of varying concentrations of this compound peptide (e.g., 0.1 to 30 µM) to the wells. For controls, add 50 µL of Tyrode's buffer (spontaneous release) or 50 µL of 1% Triton X-100 (total release).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Substrate Addition: Add 50 µL of PNAG substrate solution to each well containing the supernatant.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Stop Reaction: Add 150 µL of stop solution to each well.
-
Absorbance Reading: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each treatment using the following formula: % Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100.[9][10]
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration changes using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Hippocampal neurons or other cells of interest cultured on glass coverslips
-
HEPES-buffered saline (HBS): 10 mM HEPES, 137 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4
-
Fura-2 AM stock solution (1 mM in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
This compound peptide stock solution
-
Fluorescence imaging system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Dye Loading:
-
Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.
-
Wash the cells once with HBS.
-
Incubate the cells with the loading solution at 37°C for 30-45 minutes in the dark.
-
-
Washing: Wash the cells three times with HBS to remove extracellular dye.
-
De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Imaging:
-
Mount the coverslip onto the imaging system.
-
Acquire a baseline fluorescence ratio (F340/F380) for 1-2 minutes.
-
Add the desired concentration of this compound peptide to the imaging chamber.
-
Continue recording the fluorescence ratio for several minutes to capture the calcium response.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Normalize the data to the baseline ratio to determine the fold change in intracellular calcium concentration.[7]
-
G-Protein Activation Assay (GTPγS Binding)
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits in cell membranes.
Materials:
-
Cell membranes prepared from cells of interest (e.g., HL-60 or cells overexpressing MRGPRX2)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GDP stock solution (10 mM)
-
This compound peptide stock solution
-
Non-labeled GTPγS (for non-specific binding determination)
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
Cell membranes (10-20 µg of protein)
-
Assay buffer
-
10 µM GDP
-
Varying concentrations of this compound peptide
-
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Termination: Stop the reaction by adding ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) and rapidly filtering the mixture through a glass fiber filter (e.g., Whatman GF/C) using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Non-specific Binding: To determine non-specific binding, perform a parallel set of reactions in the presence of a high concentration of non-labeled GTPγS (e.g., 10 µM).
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of this compound concentration to determine the EC50.[6]
Conclusion
This technical guide provides a comprehensive overview of the this compound peptide signaling pathway, supported by quantitative data and detailed experimental protocols. The provided information and methodologies will be valuable for researchers investigating G protein signaling, mast cell biology, and the development of novel therapeutics targeting these pathways. Further research is warranted to fully elucidate the binding kinetics of this compound to MRGPRX2 and to explore the full spectrum of its downstream signaling effects in various cellular contexts.
References
- 1. MRGPRX2 activation as a rapid, high-throughput mechanistic-based approach for detecting peptide-mediated human mast cell degranulation liabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Basic Research Applications of Mas7 Compound
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Mas7, a synthetic analog of mastoparan, is a tetradecapeptide derived from wasp venom. It serves as a potent activator of heterotrimeric G proteins, particularly those of the Gi/o family. By directly interacting with the Gα subunit, this compound mimics the function of an activated G protein-coupled receptor (GPCR), initiating a cascade of intracellular signaling events. This direct activation mechanism makes this compound a valuable tool in basic research for dissecting G protein-mediated signaling pathways independent of receptor-ligand interactions. Its applications span various research areas, including the study of apoptosis, vasoconstriction, and neuronal signaling. This guide provides a comprehensive overview of the basic research applications of the this compound compound, detailing its mechanism of action, associated signaling pathways, and the experimental protocols utilized to investigate its effects.
Mechanism of Action and Signaling Pathways
This compound acts as a direct activator of pertussis toxin (PTX)-sensitive G proteins, specifically the Gαi and Gαo subunits. It achieves this by binding to the Gα subunit and promoting the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP), the critical step in G protein activation. This receptor-independent activation allows researchers to bypass the GPCR and directly probe the consequences of G protein signaling.
The activation of Gαi/o by this compound leads to the dissociation of the Gα-GTP and Gβγ subunits, both of which can modulate the activity of downstream effector proteins. A primary signaling cascade initiated by this compound involves the activation of Phospholipase C (PLC).
G Protein Activation and Phospholipase C Signaling Pathway
The following diagram illustrates the signaling pathway initiated by this compound, leading to the activation of Phospholipase C and subsequent downstream events.
Methodological & Application
Application Notes and Protocols for In Vitro Activation of Gi Proteins Using Mas7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan-7 (Mas7) is a synthetic analog of mastoparan, a tetradecapeptide toxin found in wasp venom. It serves as a potent, receptor-independent activator of heterotrimeric G proteins, particularly those of the Gi/o subfamily.[1] By directly interacting with the Gα subunit, this compound mimics the function of an activated G protein-coupled receptor (GPCR), promoting the exchange of GDP for GTP and subsequent dissociation of the Gα and Gβγ subunits. This direct activation makes this compound a valuable tool for in vitro studies of Gi protein signaling, enabling researchers to investigate downstream effector pathways without the need for a specific GPCR and its cognate ligand.
These application notes provide detailed protocols for utilizing this compound to activate Gi proteins in vitro, focusing on the widely used GTPγS binding assay and alternative fluorescence-based methods.
Signaling Pathway of this compound-Mediated Gi Protein Activation
The following diagram illustrates the direct activation of Gi proteins by this compound, bypassing the need for a GPCR.
Caption: this compound directly activates the Gi protein trimer.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for this compound-induced Gi protein activation in vitro. Note that optimal concentrations and conditions should be determined empirically for each experimental system.
| Parameter | Assay Type | Typical Value/Range | Reference |
| This compound Concentration | GTPγS Binding Assay | 1 - 30 µM | [2] |
| EC50 of this compound | GTPγS Binding Assay | 3 - 10 µM | [2] |
| [³⁵S]GTPγS Concentration | Radiometric GTPγS Assay | 0.1 - 1 nM | [3][4] |
| Eu-GTPγS Concentration | TR-FRET GTPγS Assay | 5 - 10 nM | [4] |
| GDP Concentration | GTPγS Binding Assay | 1 - 100 µM | [4] |
| MgCl₂ Concentration | GTPγS Binding Assay | 1 - 10 mM | [5] |
| Incubation Time | GTPγS Binding Assay | 30 - 90 minutes | [6] |
| Membrane Protein | GTPγS Binding Assay | 5 - 20 µg per well | [6] |
Experimental Protocols
Protocol 1: Preparation of Cell Membranes Containing Gi Proteins
This protocol describes the preparation of crude cell membranes from cultured cells endogenously or recombinantly expressing Gi proteins.
Workflow for Membrane Preparation
Caption: Workflow for preparing cell membranes.
Materials:
-
Cultured cells (e.g., HEK293, CHO) expressing Gi proteins
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.1 mM EDTA, with protease inhibitors), ice-cold
-
Storage Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 5 mM MgCl₂, with protease inhibitors), ice-cold
-
Dounce homogenizer
-
Centrifuges (low-speed and ultracentrifuge)
-
Protein assay reagents (e.g., BCA kit)
Procedure:
-
Cell Culture and Harvest: Grow cells to high confluency. Harvest cells by scraping or gentle trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Allow cells to swell on ice for 15-20 minutes.
-
Homogenization: Homogenize the cell suspension with a Dounce homogenizer (20-30 strokes) on ice.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C to pellet the membranes.
-
Resuspension: Discard the supernatant and resuspend the membrane pellet in ice-cold Storage Buffer. A brief sonication may be necessary to obtain a homogenous suspension.
-
Protein Quantification: Determine the total protein concentration of the membrane preparation using a suitable method like the BCA assay.
-
Storage: Aliquot the membrane suspension and store at -80°C until use.
Protocol 2: [³⁵S]GTPγS Radiometric Binding Assay
This protocol measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon activation by this compound.
Workflow for GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS binding assay.
Materials:
-
Prepared cell membranes
-
This compound peptide
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled, for non-specific binding)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)
-
Stop Buffer (ice-cold Assay Buffer)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Scintillation cocktail and counter
Procedure:
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, combine the following on ice:
-
Assay Buffer
-
Cell membranes (5-20 µg protein)
-
GDP (final concentration 1-100 µM)
-
-
Activator Addition: Add varying concentrations of this compound (e.g., 0.1 to 100 µM) to the appropriate wells. For basal binding, add vehicle (e.g., water or DMSO). For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-1 nM to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-90 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by adding ice-cold Stop Buffer, followed by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold Stop Buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding as a function of this compound concentration to determine EC50 and maximal stimulation.
Protocol 3: Fluorescence-Based GTPγS Binding Assay (TR-FRET)
This protocol is a non-radioactive alternative that uses a europium-labeled GTP analog (Eu-GTP) and an antibody against the Gαi subunit labeled with a fluorescent acceptor (e.g., d2 or APC).
Materials:
-
Prepared cell membranes
-
This compound peptide
-
TR-FRET GTP binding assay kit (containing Eu-GTP, labeled anti-Gαi antibody, and assay buffer)
-
GDP
-
Unlabeled GTPγS (for non-specific binding)
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare reagents according to the manufacturer's instructions. This typically involves diluting the Eu-GTP, labeled antibody, membranes, and GDP in the provided assay buffer.
-
Reaction Setup: In a low-volume, white 384-well plate, add the reagents in the following order:
-
Varying concentrations of this compound.
-
Cell membrane suspension.
-
A mixture of Eu-GTP and the labeled anti-Gαi antibody.
-
-
Controls: Include wells for basal activity (no this compound) and non-specific binding (unlabeled GTPγS).
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Detection: Read the plate using a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the this compound concentration to generate a dose-response curve.
Alternative In Vitro Assays
Besides GTPγS binding, other methods can be employed to assess this compound-induced Gi activation:
-
Bioluminescence Resonance Energy Transfer (BRET): This assay can be used in live cells or membrane preparations to measure the interaction between Gαi and Gβγ subunits.[7][8] Activation by this compound would lead to a change in the BRET signal as the subunits dissociate.
-
Fluorescence Polarization (FP): This technique can be used to measure the binding of a fluorescently labeled G protein subunit to its partners.[9][10] this compound-induced dissociation could be monitored by a change in polarization.
-
Intrinsic Tryptophan Fluorescence: The intrinsic fluorescence of tryptophan residues in the Gα subunit changes upon nucleotide exchange. This can be used as a label-free method to monitor Gi activation by this compound in real-time.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Basal Signal | High constitutive activity of G proteins. | Increase the concentration of GDP in the assay buffer. Optimize membrane protein concentration. |
| Low Signal-to-Noise Ratio | Suboptimal assay conditions. Inactive this compound or G proteins. | Optimize MgCl₂ and GDP concentrations. Titrate membrane protein and this compound concentrations. Ensure proper storage and handling of reagents. |
| High Well-to-Well Variability | Inaccurate pipetting. Inhomogeneous membrane suspension. | Use calibrated pipettes. Ensure membranes are well-resuspended before aliquoting. |
| No this compound-induced Activation | Inactive this compound peptide. Absence of Gi proteins in the membrane preparation. | Use a fresh stock of this compound. Verify the expression of Gi proteins in your cell line by Western blot. |
Conclusion
This compound is a powerful tool for the direct and receptor-independent activation of Gi proteins in vitro. The protocols outlined in these application notes, particularly the GTPγS binding assays, provide robust methods for studying the functional consequences of Gi activation. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible data. The use of this compound will continue to facilitate research into the intricate signaling pathways governed by Gi proteins, aiding in the discovery and development of novel therapeutics.
References
- 1. research.aston.ac.uk [research.aston.ac.uk]
- 2. Gαi-derived peptide binds the µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Mas7 Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the dissolution and storage of Mas7 peptide, a mast cell degranulating peptide known to activate G protein-coupled receptors. It includes recommendations for solvent selection, storage conditions for both lyophilized and reconstituted peptide, and a summary of general peptide stability. Additionally, this guide outlines the signaling pathway initiated by this compound and provides a standard experimental workflow for its use in research applications.
Peptide Information
-
Peptide Name: this compound
-
Biological Activity: Activator of Gq protein-coupled receptors, leading to the stimulation of Phospholipase C (PLC).
Peptide Dissolution Protocol
Proper dissolution of lyophilized this compound peptide is crucial for maintaining its biological activity and ensuring accurate experimental results.
Materials:
-
Lyophilized this compound peptide vial
-
Sterile, distilled water
-
Acetonitrile (optional, for higher concentrations)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes with sterile, low-retention tips
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect peptide stability.[1]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection:
-
For concentrations up to 2 mg/mL, use sterile, distilled water.
-
For concentrations higher than 2 mg/mL, the use of acetonitrile is recommended to aid dissolution.
-
-
Reconstitution:
-
Carefully open the vial.
-
Add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration.
-
Gently swirl or vortex the vial to dissolve the peptide completely.[2] Avoid vigorous shaking to prevent peptide aggregation.[3] The solution should be clear and free of visible particles.[3]
-
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide stock solution into single-use, sterile, low-retention polypropylene microcentrifuge tubes.[2][4]
Peptide Storage
Proper storage is critical for maintaining the integrity and activity of this compound peptide.
Lyophilized Peptide
-
Short-term storage: Lyophilized this compound can be stored at 4°C for several weeks.
-
Long-term storage: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[4] Protect the vial from light and moisture.[2]
Reconstituted Peptide
-
Short-term storage: Aliquots of the reconstituted peptide solution can be stored at 4°C for up to one week.
-
Long-term storage: For long-term storage, snap-freeze the aliquots in liquid nitrogen and store them at -20°C or, preferably, -80°C.[5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4]
Data Presentation: General Peptide Stability
The following table summarizes general stability data for peptides. Please note that the stability of this compound may vary, and it is recommended to perform stability tests for your specific experimental conditions.
| Form | Storage Temperature | General Stability |
| Lyophilized | Room Temperature | Weeks to months |
| Lyophilized | 4°C | Up to 2 years |
| Lyophilized | -20°C | Several years |
| Lyophilized | -80°C | Several years |
| In Solution | 4°C | Up to 1 week |
| In Solution | -20°C | Weeks to months |
| In Solution | -80°C | Months to over a year |
Note: Stability is sequence-dependent. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are more prone to degradation.
This compound Signaling Pathway
This compound activates a Gq protein-coupled receptor, initiating a well-defined intracellular signaling cascade.
Caption: this compound signaling pathway.
This compound peptide binds to and activates a Gq protein-coupled receptor on the cell surface. This activation leads to the dissociation of the Gq alpha subunit, which in turn activates Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][8] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[9][10] The increased intracellular Ca²⁺, along with DAG, co-activates Protein Kinase C (PKC), which then phosphorylates downstream target proteins, leading to various cellular responses.[11][12]
Experimental Workflow
The following diagram outlines a general workflow for a cell-based assay using this compound peptide.
References
- 1. usp.org [usp.org]
- 2. Frequently asked questions - Peptides [anaspec.com]
- 3. primepeptides.co [primepeptides.co]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. jpt.com [jpt.com]
- 6. Peptide Production and Decay Rates Affect the Quantitative Accuracy of Protein Cleavage Isotope Dilution Mass Spectrometry (PC-IDMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Ca2+ signalling: unexpected new roles for the usual suspect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of protein kinase C enhances peptide release from rat spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mas7 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas7, a peptide toxin derived from wasp venom, and its analogues such as Mastoparan, are polycationic, amphipathic peptides that have garnered significant interest in cell biology and drug development.[1] These peptides exhibit potent biological activities, primarily through two distinct mechanisms: direct disruption of the cell membrane integrity and modulation of intracellular signaling pathways via the activation of heterotrimeric G proteins.[2][3] Their cytotoxic effects against various cancer cell lines, including leukemia, myeloma, and breast cancer, make them promising candidates for novel anti-cancer therapies.[4][5] This document provides detailed application notes and experimental protocols for the effective use of this compound in cell culture experiments, with a focus on determining its effective concentration and elucidating its mechanisms of action.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological endpoint being measured. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mastoparan, a well-studied this compound analogue, in various cancer cell lines.
| Cell Line | Cell Type | IC50 (µM) | IC50 (µg/mL) | Notes | Reference |
| Leukemia Cells | Human T-cell acute lymphoblastic leukemia | ~8-9.2 | - | [4][5] | |
| Myeloma Cells | Human multiple myeloma | ~11 | - | [4][5] | |
| Breast Cancer Cells | Human breast adenocarcinoma (MCF-7) | ~20-24 | - | Includes multidrug-resistant and slow-growing cells. | [4][5] |
| A549 | Human lung carcinoma | - | 34.3 ± 1.6 | [6] | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Normal human cells | 48 | - | Indicates some selectivity for cancer cells over normal cells. | [4][5] |
Note: The molecular weight of Mastoparan (Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH2) is approximately 1478.8 g/mol . This can be used to interconvert between µM and µg/mL. It is crucial to empirically determine the optimal concentration for each specific cell line and experimental setup.
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a chosen cell line, for example, the MCF-7 human breast cancer cell line, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
This compound peptide
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture MCF-7 cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used to dissolve this compound) and an untreated control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value of this compound.
-
G-Protein Activation Assay (Conceptual Protocol)
This compound is known to directly activate heterotrimeric G proteins.[2] A common method to assess G protein activation is to measure the binding of a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, to cell membranes. While a detailed radiolabeling protocol is beyond the scope of this document, the following outlines the general steps. Modern non-radioactive methods, such as BRET or FRET-based assays that monitor the interaction between Gα and Gβγ subunits, are also available and offer higher throughput and safety.[8][9][10]
Principle: In the inactive state, G proteins are bound to GDP. Upon activation by a G protein-coupled receptor (GPCR) or an activator like this compound, GDP is exchanged for GTP. Using a non-hydrolyzable GTP analog allows for the accumulation and measurement of activated G proteins.
Conceptual Steps:
-
Membrane Preparation:
-
Culture the cells of interest to a high density.
-
Harvest the cells and lyse them to release the cellular contents.
-
Isolate the cell membranes through differential centrifugation.
-
-
[³⁵S]GTPγS Binding Assay:
-
Incubate the isolated cell membranes with increasing concentrations of this compound in the presence of [³⁵S]GTPγS and an excess of GDP.
-
The reaction is typically carried out in a buffer containing Mg²⁺ ions.
-
After a specific incubation time, the reaction is stopped by rapid filtration through a filter membrane that traps the cell membranes but allows unbound [³⁵S]GTPγS to pass through.
-
The amount of radioactivity retained on the filter, which corresponds to the amount of [³⁵S]GTPγS bound to the G proteins, is measured using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound as a function of the this compound concentration to determine the dose-dependent activation of G proteins.
-
Membrane Permeabilization Assay
This protocol describes a method to assess the ability of this compound to permeabilize the plasma membrane of mammalian cells using a dye-release assay.
Materials:
-
Cells of interest (e.g., MCF-7)
-
This compound peptide
-
Fluorescent dye (e.g., Calcein-AM or FDA)
-
Triton X-100 (as a positive control for 100% permeabilization)
-
PBS or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Protocol:
-
Cell Loading with Fluorescent Dye:
-
Culture cells to confluency in a suitable culture vessel.
-
Load the cells with a cell-permeant fluorescent dye such as Calcein-AM or FDA according to the manufacturer's instructions. These dyes are non-fluorescent until they enter viable cells, where intracellular esterases cleave the AM group, rendering them fluorescent and membrane-impermeant.
-
Wash the cells thoroughly with PBS to remove any extracellular dye.
-
Resuspend the cells in PBS or a suitable assay buffer.
-
-
Permeabilization Assay:
-
Seed the fluorescently labeled cells into a 96-well black, clear-bottom plate.
-
Add varying concentrations of this compound to the wells.
-
Include a negative control (buffer only) and a positive control (a lytic concentration of Triton X-100, e.g., 0.1%).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence released into the supernatant using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Calculate the percentage of dye release for each this compound concentration relative to the positive control (100% release) and the negative control (0% release).
-
Plot the percentage of permeabilization as a function of the this compound concentration.
-
Mandatory Visualization
Caption: Dual mechanism of this compound action on a target cell.
Caption: Workflow for determining this compound cytotoxicity via MTT assay.
References
- 1. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastoparan - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. research.vu.nl [research.vu.nl]
- 9. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptor Signaling Using Mastoparan-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparan-7 (Mas7) is a tetradecapeptide toxin isolated from wasp venom that serves as a powerful tool for studying G protein-coupled receptor (GPCR) signaling. Unlike conventional GPCR agonists that bind to the extracellular domain of a receptor, this compound directly activates heterotrimeric G proteins on the intracellular side of the plasma membrane. It mimics the action of an activated GPCR by promoting the exchange of GDP for GTP on the Gα subunit, thereby initiating downstream signaling cascades.[1] This receptor-independent mechanism of action makes this compound an invaluable tool for dissecting G protein-specific signaling pathways and for investigating cellular processes regulated by G proteins, independent of receptor occupation.
This compound exhibits a preference for activating pertussis toxin-sensitive G proteins of the Gi/o family and Gq proteins, while having a lesser effect on Gs proteins.[2] This selective activation allows researchers to probe the specific roles of these G protein subtypes in various physiological responses.
These application notes provide a comprehensive guide for utilizing this compound to study GPCR signaling, including detailed protocols for key experiments, a summary of quantitative data, and diagrams to illustrate the signaling pathways and experimental workflows.
Data Presentation
The potency of Mastoparan-7 in activating different G protein subtypes can be quantified by its EC50 value (the concentration required to elicit a half-maximal response). The following table summarizes the available quantitative data for this compound and the related peptide, Mastoparan-L.
| G Protein Subtype | Mastoparan Peptide | Assay System | Parameter Measured | EC50 / Fold Activation | Reference |
| Gαi | Mastoparan-7 | HL-60 cell membranes | GTP Hydrolysis | 1-2 µM | [3] |
| Gαo | Mastoparan-7 | Hippocampal neurons | Gαo-GTP binding | Activation at 1 µM | [4] |
| Gαo | Mastoparan-L | Reconstituted vesicles | GTPase activity | 16-fold increase at 100 µM | [2] |
| Gαi | Mastoparan-L | Reconstituted vesicles | GTPase activity | 16-fold increase at 100 µM | [2] |
| Gαs | Mastoparan-L | Reconstituted vesicles | GTPase activity | Relatively insensitive | [2] |
| Gq | Mastoparan-7 | Vascular smooth muscle | Contraction (inferred) | Activation observed |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by Mastoparan-7 and a typical experimental workflow for its use.
Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay in Cell Membranes
This assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits in isolated cell membranes.
Materials:
-
Cells expressing the G protein of interest
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM EDTA, protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)
-
Mastoparan-7 (stock solution in water or buffer)
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend cells in ice-cold membrane preparation buffer and homogenize using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a small volume of the same buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Aliquot and store membranes at -80°C.
-
-
[³⁵S]GTPγS Binding Assay:
-
Thaw membrane aliquots on ice.
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Mastoparan-7 at various concentrations (e.g., 10 nM to 30 µM) or vehicle control.
-
Cell membranes (typically 10-20 µg of protein per well).
-
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-1 nM.
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂).
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS, e.g., 10 µM) from all measurements.
-
Plot the specific binding of [³⁵S]GTPγS as a function of the Mastoparan-7 concentration.
-
Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound stimulation using the fluorescent calcium indicators Fura-2 AM or Fluo-4 AM.
Materials:
-
Cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
Fura-2 AM or Fluo-4 AM (stock solution in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Mastoparan-7
-
Fluorescence microscope or plate reader capable of ratiometric measurements (for Fura-2) or single wavelength excitation/emission (for Fluo-4).
Procedure:
-
Cell Loading with Calcium Indicator:
-
Prepare a loading buffer by diluting Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-5 µM) and an equal volume of 20% Pluronic F-127 into HBSS.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for a further 30 minutes at room temperature to allow for complete de-esterification of the AM ester.
-
-
Calcium Measurement:
-
Mount the coverslip on the microscope stage or place the 96-well plate in the plate reader.
-
Establish a stable baseline fluorescence recording for 1-2 minutes.
-
Add Mastoparan-7 at the desired final concentration and continue recording the fluorescence changes.
-
For Fura-2, record the fluorescence emission at ~510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca²⁺]i.
-
For Fluo-4, record the fluorescence emission at ~515 nm with excitation at ~490 nm. The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i.
-
-
Data Analysis:
-
For Fura-2, plot the F340/F380 ratio over time.
-
For Fluo-4, normalize the fluorescence intensity to the baseline (F/F₀).
-
Quantify the peak response and the area under the curve to compare the effects of different this compound concentrations.
-
Protocol 3: Immunoprecipitation of Activated Gαo
This protocol describes the immunoprecipitation of the active, GTP-bound form of Gαo from cell lysates after stimulation with this compound.[4]
Materials:
-
Cells expressing Gαo
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease and phosphatase inhibitors)
-
Anti-Gαo-GTP specific antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentrations)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Antibody for Western blotting (anti-Gαo)
Procedure:
-
Cell Stimulation and Lysis:
-
Culture cells to 80-90% confluency.
-
Stimulate cells with Mastoparan-7 (e.g., 1 µM) for the desired time (e.g., 5 minutes) at 37°C.[4]
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate a portion of the lysate (e.g., 500 µg of protein) with the anti-Gαo-GTP antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Gαo antibody to detect the amount of activated Gαo.
-
Protocol 4: Western Blot Analysis of ERK Phosphorylation
This protocol is for detecting the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways, following this compound stimulation.
Materials:
-
Cells of interest
-
Serum-free culture medium
-
Mastoparan-7
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Stimulate the cells with various concentrations of Mastoparan-7 for different time points (e.g., 5, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against total ERK1/2.
-
Incubate the membrane in a stripping buffer, wash, block, and then probe with the anti-total-ERK1/2 antibody as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each sample to determine the extent of ERK activation.
-
References
Application of Mastoparan-7 in Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Mastoparan-7 (Mas7) is a tetradecapeptide derived from wasp venom known to be a potent activator of heterotrimeric G proteins.[1][2] It serves as a valuable tool in smooth muscle research by directly stimulating G protein signaling pathways, thereby bypassing the need for receptor-ligand interaction. This allows for the investigation of post-receptor signaling events that lead to smooth muscle contraction. This compound is particularly effective at activating Gq and Gi/o proteins.[1] In the context of smooth muscle, its activation of the Gq alpha subunit is of primary interest, as this initiates a signaling cascade resulting in contraction.
It is critical to distinguish Mastoparan-7 (this compound) from the Mas receptor . The Mas receptor is a distinct G protein-coupled receptor whose endogenous ligand is Angiotensin-(1-7). The Angiotensin-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system and, in contrast to this compound-induced contraction, its activation typically leads to smooth muscle relaxation and vasodilation. This document will focus on the application of this compound in inducing smooth muscle contraction while also providing information on the contrasting pathway of the Mas receptor for clarity.
Mechanism of Action: Mastoparan-7
This compound induces smooth muscle contraction by directly activating the Gq alpha subunit of heterotrimeric G proteins.[1] This activation is independent of cell surface receptors. The activated Gq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction. The influx of extracellular calcium through membrane channels also contributes to the sustained contractile response.[1][2]
Applications
-
Dissecting G Protein-Mediated Contraction: this compound can be used to study the direct effects of Gq protein activation on smooth muscle contractility, downstream of receptor binding.
-
Screening for Modulators of G Protein Signaling: It serves as a tool to screen for compounds that may inhibit or enhance G protein-mediated smooth muscle contraction at a post-receptor level.
-
Functional Viability Assessment: this compound can be used to confirm the functional integrity of the G protein-calcium signaling pathway in smooth muscle preparations.
Data Presentation
The following table summarizes the quantitative data for Mastoparan-7-induced contraction in vascular smooth muscle.
| Agonist | Tissue Preparation | Species | Emax (% of control agonist) | EC50 (M) | pD2 | Reference |
| Mastoparan-7 | Isolated Perfused Tail Artery | Rat | 65.57 ± 11.23 (vs. Phenylephrine) | 4.43 x 10⁻⁸ | 7.35 | [1][3] |
| Phenylephrine | Isolated Perfused Tail Artery | Rat | 100 | 1.11 x 10⁻⁷ | 6.95 | [1] |
| Vasopressin | Isolated Perfused Tail Artery | Rat | 114.28 ± 8.16 | 1.93 x 10⁻⁹ | 8.71 | [1] |
Experimental Protocols
Protocol 1: Mastoparan-7-Induced Contraction in Isolated Smooth Muscle Strips (Organ Bath Assay)
This protocol describes the measurement of isometric contraction of smooth muscle strips in response to this compound.
Materials:
-
Isolated Tissue: Rat thoracic aorta, guinea pig ileum, or other smooth muscle tissue.
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1).
-
Carbogen Gas: 95% O2 / 5% CO2.
-
Mastoparan-7 (this compound): Stock solution prepared in distilled water.
-
Organ Bath System: With force-displacement transducers and data acquisition software.
-
Standard Dissection Tools: Scissors, forceps.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved institutional guidelines.
-
Carefully dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated PSS.
-
Clean the tissue of adherent connective and fatty tissue.
-
For vascular tissue like the aorta, cut into rings of 2-3 mm width. For intestinal tissue like the ileum, cut segments of 1.5-2 cm length.
-
Suspend the tissue strips in the organ bath chambers filled with PSS, maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Mount the tissue strips between a fixed hook and a force transducer.
-
Apply an optimal resting tension (e.g., 1-2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes.
-
Wash the tissues with fresh PSS every 15-20 minutes during equilibration.
-
-
Viability Test:
-
After equilibration, assess tissue viability by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM). A robust and repeatable contraction confirms tissue health.
-
Wash the tissue extensively with PSS to return to baseline tension.
-
-
This compound Administration (Cumulative Dose-Response Curve):
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).
-
Allow the response to each concentration to reach a stable plateau before adding the next concentration.
-
Record the contractile force continuously.
-
-
Data Analysis:
-
Measure the peak contractile response at each this compound concentration.
-
Normalize the data by expressing it as a percentage of the maximal contraction induced by KCl or a reference agonist.
-
Plot the normalized response against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 and Emax values.
-
Signaling Pathway Diagrams
// Nodes this compound [label="Mastoparan-7", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_influx [label="Ca²⁺ Influx", shape=circle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_channels [label="Ca²⁺ Channels", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_i [label="↑ [Ca²⁺]i", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#FBBC05", fontcolor="#202124"]; CaM_complex [label="Ca²⁺-Calmodulin\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; MLCK [label="Myosin Light\nChain Kinase (MLCK)", fillcolor="#FBBC05", fontcolor="#202124"]; MLC [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4", fontcolor="#202124"]; pMLC [label="Phosphorylated MLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contraction [label="Smooth Muscle\nContraction", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges this compound -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> SR [label="Binds to\nIP3R"]; SR -> Ca_release; Ca_channels -> Ca_influx; {Ca_release, Ca_influx} -> Ca_i [arrowhead=none]; Ca_i -> Calmodulin; Calmodulin -> CaM_complex [label="Forms"]; CaM_complex -> MLCK [label="Activates"]; MLCK -> MLC [label="Phosphorylates"]; MLC -> pMLC; pMLC -> Contraction; } dot Caption: this compound-induced smooth muscle contraction pathway.
// Nodes Ang17 [label="Angiotensin-(1-7)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MasR [label="Mas Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="G Protein", fillcolor="#FBBC05", fontcolor="#202124"]; eNOS [label="Endothelial Nitric\nOxide Synthase (eNOS)", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#FBBC05", fontcolor="#202124"]; GTP [label="GTP", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="↑ cGMP", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; MLCP [label="Myosin Light Chain\nPhosphatase (MLCP)", fillcolor="#FBBC05", fontcolor="#202124"]; Ca_decrease [label="↓ [Ca²⁺]i", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Relaxation [label="Smooth Muscle\nRelaxation", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Ang17 -> MasR [label="Binds"]; MasR -> G_protein [label="Activates"]; G_protein -> eNOS [label="Activates"]; eNOS -> NO [label="Produces"]; NO -> sGC [label="Activates"]; sGC -> GTP [label="Converts"]; GTP -> cGMP; cGMP -> PKG [label="Activates"]; PKG -> MLCP [label="Activates"]; PKG -> Ca_decrease; {MLCP, Ca_decrease} -> Relaxation [arrowhead=none]; } dot Caption: Angiotensin-(1-7)/Mas receptor-mediated relaxation.
References
Application Notes and Protocols for Studying Mas7 Effects on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mas7 is a peptide agonist belonging to the family of ligands that activate Mas-related G protein-coupled receptors (Mrgprs), a group of receptors predominantly expressed in sensory neurons and immune cells.[1][2] The activation of these receptors, particularly the human MRGPRX2 and its murine ortholog MrgprB2, has been implicated in a variety of physiological and pathophysiological processes, including non-histaminergic itch, inflammation, and pain.[3][4][5] Understanding the precise effects of novel ligands like this compound on neuronal function is crucial for elucidating their therapeutic potential.
These application notes provide a comprehensive experimental framework for characterizing the effects of this compound on primary sensory neurons. The protocols detailed below cover essential assays for determining the receptor binding, downstream signaling, electrophysiological consequences, and potential neurotoxic or neurotrophic effects of this compound. While direct quantitative data for this compound is emerging, we will utilize representative data from a well-characterized Mrgpr agonist, PAMP-20, to illustrate the expected outcomes and data presentation.
Key Applications
-
Target Validation: Confirming the interaction of this compound with specific Mrgpr subtypes expressed on sensory neurons.
-
Mechanism of Action Studies: Elucidating the intracellular signaling pathways activated by this compound.
-
Functional Characterization: Assessing the impact of this compound on neuronal excitability and synaptic transmission.
-
Drug Discovery and Development: Screening and characterizing novel compounds targeting Mrgpr pathways for therapeutic intervention in itch, pain, and neuroinflammatory disorders.
Data Presentation
Table 1: Receptor Binding and Activation Profile of a Representative Mrgpr Agonist (PAMP-20)
| Parameter | Value | Receptor Subtype | Cell Type | Reference |
| Binding Affinity (Kd) | ~150 nM (for Substance P) | hMRGPRX2 | HEK293 cells | [3] |
| EC50 for Calcium Mobilization | ~5 µM (for Substance P) | mMrgprB2 | Transfected HeLa cells | [3] |
| G-protein Coupling | Gαq/11 | MRGPRX2 | Mast Cells | [1] |
Note: Data for the specific peptide this compound is not yet publicly available. The values presented for Substance P, another MRGPRX2 agonist, are for illustrative purposes.
Table 2: Electrophysiological Effects of Mrgpr Agonists on Sensory Neurons
| Parameter | Effect | Concentration | Neuron Type | Reference |
| Action Potential Firing | Increase | 10 µM | Dorsal Root Ganglion (DRG) Neurons | N/A |
| Membrane Potential | Depolarization | 10 µM | DRG Neurons | N/A |
| Inward Current | Induction | 10 µM | DRG Neurons | N/A |
Note: Specific quantitative data on the electrophysiological effects of this compound are not yet published. The table illustrates the expected qualitative effects based on the known function of Mrgpr agonists.
Table 3: Effects of Mrgpr Agonists on Neurite Outgrowth
| Parameter | This compound Treatment | Control | Neuron Type |
| Average Neurite Length (µm) | Data Dependent | Data Dependent | DRG Neurons |
| Number of Primary Neurites | Data Dependent | Data Dependent | DRG Neurons |
| Number of Branch Points | Data Dependent | Data Dependent | DRG Neurons |
Note: This table should be populated with experimental data following the protocol outlined below.
Signaling Pathways and Experimental Workflow
References
- 1. The MRGPR family of receptors in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of MAS-related G protein coupled receptor-X2 (MRGPRX2) on mast cell-mediated host defense, pseudoallergic drug reactions and chronic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Mas-related G protein-coupled receptor X2 on mast cell-mediated host defense, pseudoallergic drug reactions, and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mas7 Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the antimicrobial activity of Mas7, a peptide derived from human salivary mucin 7 (MUC7).[1][2] These guidelines are designed to ensure accurate and reproducible evaluation of this compound's efficacy against a variety of microbial pathogens.
Application Notes: Key Considerations for this compound Antimicrobial Susceptibility Testing
Standard antimicrobial susceptibility testing (AST) methods may require adaptation for evaluating antimicrobial peptides (AMPs) like this compound. Several factors can influence the in vitro activity of AMPs, potentially leading to an underestimation of their potency if not properly addressed.[3]
-
Peptide Adsorption: Cationic peptides such as this compound have a tendency to adhere to negatively charged surfaces like polystyrene, which is a common material for microtiter plates. This adsorption can lower the effective peptide concentration in the assay, resulting in artificially elevated Minimum Inhibitory Concentration (MIC) values. The use of low-binding materials, such as polypropylene, is recommended for more accurate results.[3]
-
Media Composition: The components of the growth medium can significantly affect the activity of this compound. Standard media like Mueller-Hinton Broth (MHB) may contain high salt concentrations that can interfere with the function of cationic AMPs. It is advisable to use cation-adjusted MHB or explore more physiologically relevant media for testing.[3]
-
Peptide Stability: this compound, being a peptide, may be susceptible to degradation by proteases. The stability of the peptide in the chosen assay medium and conditions should be considered.[3]
-
Divalent Metal Ions: The activity of some AMPs is influenced by the presence of divalent metal ions like Cu(II) and Zn(II).[1][2] Investigating the antimicrobial properties of this compound in the presence of these ions may be relevant, as they are crucial for bacterial and fungal survival and virulence.[1]
Experimental Protocols
This section details the methodologies for three key experiments in assessing the antimicrobial activity of this compound: Broth Microdilution for MIC determination, Time-Kill Assay for evaluating bactericidal/fungicidal activity, and Radial Diffusion Assay for a qualitative assessment of antimicrobial action.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
a. Materials:
-
This compound peptide
-
Test microorganisms (e.g., Enterococcus faecalis, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[1][2][4]
-
Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well polypropylene microtiter plates[3]
-
Spectrophotometer
-
Incubator
b. Protocol:
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism on an appropriate agar plate overnight.
-
Inoculate a single colony into fresh broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).[3]
-
Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the 96-well polypropylene plate.
-
-
Assay Procedure:
-
Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions.
-
Include a positive control (microorganism without this compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Time-Kill Assay
This assay provides information on the rate at which this compound kills a microbial population over time.
a. Materials:
-
This compound peptide
-
Log-phase culture of the test microorganism
-
Appropriate growth medium
-
Sterile culture tubes
-
Sterile saline or phosphate-buffered saline (PBS)
-
Agar plates
-
Incubator
b. Protocol:
-
Preparation of Cultures:
-
Prepare a log-phase culture of the test microorganism as described in the broth microdilution protocol.
-
Dilute the culture to a starting concentration of approximately 1 x 10^6 CFU/mL.
-
-
Assay Procedure:
-
Prepare tubes containing the microbial suspension and this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).[3]
-
Include a growth control without the peptide.
-
Incubate the tubes at 37°C with shaking.
-
-
Viable Cell Counting:
-
At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.
-
Perform serial ten-fold dilutions of the withdrawn aliquots in sterile saline or PBS.[3]
-
Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto agar plates.[3]
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[3]
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each this compound concentration and the control.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[3]
-
Radial Diffusion Assay
This is a simple, qualitative gel-based assay to screen for antimicrobial activity.
a. Materials:
-
This compound peptide
-
Test microorganism
-
Agar medium (e.g., Tryptic Soy Agar)
-
Petri dishes
-
Sterile hole puncher
b. Protocol:
-
Preparation of Agar Plates:
-
Prepare a molten agar medium and cool it to approximately 45-50°C.
-
Inoculate the molten agar with the test microorganism to a final concentration of approximately 1 x 10^6 CFU/mL.
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Assay Procedure:
-
Create small wells in the solidified agar using a sterile hole puncher.
-
Add a defined volume of the this compound solution at a known concentration into each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the clear zone of growth inhibition around each well. The size of the zone is indicative of the antimicrobial activity of this compound.
-
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | ATCC 29212 | Data not available | |
| Staphylococcus epidermidis | ATCC 12228 | Data not available | |
| Escherichia coli | ATCC 25922 | Data not available | |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available | |
| Candida albicans | ATCC 10231 | Data not available |
Note: Specific MIC values for this compound were not available in the provided search results. This table serves as a template for presenting experimental data.
Visualizations
Diagrams illustrating workflows and mechanisms of action can aid in understanding the assessment of this compound's antimicrobial properties.
Caption: Experimental workflow for assessing this compound antimicrobial activity.
Caption: Potential mechanisms of action for antimicrobial peptides like this compound.
The antimicrobial action of peptides like this compound generally involves initial electrostatic binding to the negatively charged bacterial cell membrane.[1] This is followed by membrane disruption through various proposed mechanisms such as the 'barrel-stave', 'toroidal pore', or 'carpet' models.[1] Alternatively, without compromising membrane integrity, these peptides can translocate into the cytoplasm and inhibit essential cellular processes like DNA replication, RNA transcription, or protein synthesis.[1]
References
- 1. The Potential Antimicrobial Action of Human Mucin 7 15-Mer Peptide and Its Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potential Antimicrobial Action of Human Mucin 7 15-Mer Peptide and Its Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
In Vivo Application of Mas-Related G Protein-Coupled Receptor (Mrgpr) Agonists in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor (Mrgpr) family represents a compelling class of targets for therapeutic intervention, particularly in the fields of pain, inflammation, and immunology. These receptors are predominantly expressed in sensory neurons and mast cells, positioning them as key players in nociception, pruritus (itch), and neuroimmune interactions. This document provides a comprehensive overview of the in vivo applications of compounds targeting Mrgpr members in various animal models. It includes detailed protocols for key experiments, quantitative data summaries, and visualizations of associated signaling pathways and experimental workflows. The information presented here is intended to serve as a practical guide for researchers investigating the therapeutic potential of Mrgpr modulation.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies involving the application of Mrgpr agonists in animal models.
Table 1: In Vivo Efficacy of MrgprC11/X1 Agonists in Pain Models
| Compound | Target Receptor | Animal Model | Pain Model | Administration Route & Dose | Key Findings | Reference |
| BAM8-22 | MrgprC11 (mouse), MrgprX1 (human) | Transgenic mice expressing human MrgprX1 | Chronic Constriction Injury (CCI) of the sciatic nerve | Intrathecal (i.t.), 0.5 mM, 5 µL | Normalized decreased paw withdrawal latency to heat stimuli. | [1] |
| BAM8-22 | MrgprC (mouse) | C57BL/6J mice | Bone Cancer Pain (BCP) | Intrathecal (i.t.), 8.0 nM, 5 µL | Attenuated bone cancer pain behaviors. | [2][3] |
| ML382 (PAM) | MrgprX1 (human) | Transgenic mice expressing human MrgprX1 | Formalin-induced inflammatory pain | Intrathecal (i.t.), 25 µM, 5 µL | Attenuated the late phase of inflammatory pain response. | [1] |
Table 2: In Vivo Effects of MrgprB2/X2 Agonists on Mast Cell Degranulation
| Compound | Target Receptor | Animal Model | Assay | Administration Route & Dose | Key Findings | Reference |
| Compound 48/80 | MrgprB2 (mouse) | C57BL/6 mice | Evans blue dye extravasation | Intradermal (i.d.), 10 µg/mL | Induced mast cell degranulation and vascular permeability. | [4] |
| SYM2081 (GluK2 agonist) | Indirectly suppresses MrgprB2 | C57BL/6 mice | Compound 48/80-induced mast cell degranulation | Intradermal (i.d.), 1600 nM (twice daily for 2 days) | Decreased Evans blue dye extravasation, indicating reduced mast cell degranulation. | [4] |
| P17, CST-14 (agonists) | MrgprB2 (mouse) | C57BL/6 mice | DSS-induced colitis | Not specified | Ameliorated colonic damage and reduced immune cell infiltration. | [5] |
Experimental Protocols
Formalin-Induced Inflammatory Pain Model in Mice
This protocol describes the induction of inflammatory pain using formalin and the assessment of the analgesic effects of an Mrgpr agonist.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Mrgpr agonist (e.g., ML382) dissolved in vehicle (e.g., saline)
-
Formalin solution (2.5% in saline)[6]
-
Insulin syringes with 30G needles
-
Observation chambers
-
Timer
Procedure:
-
Acclimatization: Acclimatize mice to the observation chambers for at least 20 minutes before the experiment.[6]
-
Drug Administration: Administer the Mrgpr agonist or vehicle via intrathecal injection. A typical injection volume for mice is 5 µL.[7][8]
-
Formalin Injection: One hour after drug administration, inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw using an insulin syringe.[6][9][10]
-
Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and start the timer.
-
Pain Behavior Assessment: Record the total time the mouse spends licking or biting the injected paw. The observation is typically divided into two phases: the early (neurogenic) phase (0-5 minutes) and the late (inflammatory) phase (15-30 minutes).[9][10]
-
Data Analysis: Compare the paw licking/biting time between the agonist-treated group and the vehicle-treated group for both phases. A significant reduction in the late phase indicates an anti-inflammatory analgesic effect.
Intrathecal Injection in Mice
This protocol outlines the procedure for direct lumbar puncture for intrathecal drug delivery.
Materials:
-
Mouse restraint (e.g., cloth or specialized restrainer)
-
Microliter syringe with a 30G needle
-
Test compound solution (5 µL)
-
70% ethanol swabs
Procedure:
-
Restraint: Restrain the conscious mouse, for example, by holding it inside a cloth, ensuring the lumbar area is accessible.[8]
-
Site Identification: Locate the intervertebral space between L4/L5 or L5/L6 by palpating the iliac crests.[7]
-
Injection: Insert the 30G needle into the identified intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.[8]
-
Infusion: Slowly inject the 5 µL of the test solution.
-
Post-injection Monitoring: Monitor the animal for any adverse effects before returning it to its cage.
Compound 48/80-Induced Mast Cell Degranulation in Mouse Skin
This protocol describes a method to assess mast cell degranulation in vivo using Evans blue dye extravasation.
Materials:
-
Male C57BL/6 mice
-
Compound 48/80 (10 µg/mL in PBS)
-
Evans blue dye (1% in saline)
-
Vehicle (PBS)
-
Syringes and needles for intravenous and intradermal injections
Procedure:
-
Anesthesia: Anesthetize the mice according to approved institutional protocols.
-
Evans Blue Injection: Intravenously inject Evans blue dye (e.g., 100 µL of a 1% solution).
-
Intradermal Challenge: After 20 minutes, intradermally inject 20 µL of Compound 48/80 into the dorsal skin. Inject an equivalent volume of PBS in a contralateral site as a negative control.
-
Observation and Quantification: After 20-30 minutes, euthanize the animals and dissect the skin at the injection sites. The extent of mast cell degranulation is visualized by the extravasation of the blue dye.[4]
-
Dye Extraction (for quantification): The dissected skin can be incubated in formamide to extract the Evans blue dye. The absorbance of the supernatant is then measured spectrophotometrically to quantify the extent of plasma extravasation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The activation of Mrgprs triggers intracellular signaling cascades that mediate their physiological effects. The specific pathways can vary depending on the receptor subtype and the cellular context.
Caption: Mrgpr signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an Mrgpr agonist in a pain model.
Caption: In vivo pain model workflow.
Conclusion
The study of Mrgpr function in vivo is a rapidly evolving field with significant therapeutic implications. The protocols and data presented in this document provide a foundation for researchers to design and execute robust in vivo experiments targeting this receptor family. The use of appropriate animal models, combined with precise drug administration and behavioral assessment techniques, is crucial for elucidating the roles of Mrgprs in health and disease and for the development of novel therapeutics.
References
- 1. pnas.org [pnas.org]
- 2. Frontiers | BAM8-22 targets spinal MrgC receptors to modulate UPRmt activity in the mechanism of bone cancer pain [frontiersin.org]
- 3. Mas-related G-protein-coupled receptor c agonist bovine adrenal medulla 8-22 attenuates bone cancer pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonism of the glutamate receptor GluK2 suppresses dermal mast cell activation and cutaneous inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRGPRB2/X2 and the analogous effects of its agonist and antagonist in DSS-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 8. forum.painresearcher.net [forum.painresearcher.net]
- 9. 2.10. Formalin-Induced Pain Test [bio-protocol.org]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Troubleshooting & Optimization
Troubleshooting Guide for Mas7 Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome solubility challenges encountered with the peptide Mas7 (Mastoparan-7) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as Mastoparan-7, is a 14-amino acid peptide derived from wasp venom. It is a potent activator of G-proteins. Its sequence is Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Ala-Leu-Leu-NH2.[1] Before attempting to dissolve this compound, it is crucial to understand its physicochemical properties, which are summarized in the table below.
Q2: I am having trouble dissolving my lyophilized this compound powder. What is the first step?
Before adding any solvent, it is recommended to centrifuge the vial of lyophilized this compound.[2] This will ensure that all the powder is collected at the bottom of the tube, preventing any loss of material that may be adhering to the sides or cap.
Q3: What is the recommended starting solvent for this compound?
Based on its properties, the recommended starting solvent for this compound is sterile, distilled water. A reported solubility in water is 5 mg/mL.[3] Another source indicates a solubility of 1 g/L at 20°C.[4]
Q4: My this compound did not dissolve completely in water. What should I do next?
If this compound does not fully dissolve in water, the next step is to try a dilute acidic solution. Given that this compound is a basic peptide, an acidic buffer will increase its solubility.[2][5] You can try adding a small amount of 10-25% acetic acid.[5]
Q5: Can I use an organic solvent to dissolve this compound?
Yes, for preparing high-concentration stock solutions, an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic peptides.[5] For in vitro assays, stock solutions of 20-40 mM in DMSO have been reported. It is important to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5] For in vivo studies, PEG400 has been used as a solvent.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The solubility limit of this compound in the current solvent has been exceeded. | - Increase the volume of the solvent.- Try sonicating the solution in a water bath to aid dissolution.[2]- If using an organic stock, you may have added the aqueous buffer too quickly. Try adding it dropwise while vortexing. |
| Peptide Aggregation | This compound is a hydrophobic peptide and can be prone to aggregation, especially at neutral pH or high concentrations. | - Store the peptide in lyophilized form at -20°C or -80°C.[1]- Prepare fresh solutions for each experiment if possible.- If aggregation persists, consider using a denaturing agent like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea for initial solubilization, followed by dilution.[5] |
| Inconsistent Experimental Results | Inaccurate peptide concentration due to incomplete dissolution. | - Ensure the solution is completely clear before use.- Determine the peptide concentration using a spectrophotometer (A280) if the sequence contains Trp or Tyr, or use a colorimetric assay like the Bicinchoninic Acid (BCA) assay. |
Physicochemical Properties of this compound
| Property | Value | Significance for Solubility |
| Amino Acid Sequence | INLKALAALAKALL-NH2 | The high proportion of hydrophobic residues (Ile, Leu, Ala, Val) suggests that this compound is a hydrophobic peptide, which can make it challenging to dissolve in aqueous solutions. |
| Molecular Weight | 1421.81 g/mol [1] | This is a standard molecular weight for a 14-amino acid peptide. |
| Theoretical Isoelectric Point (pI) | 10.5 | A pI above 7 indicates that this compound is a basic peptide. It will carry a net positive charge in solutions with a pH below 10.5, which aids in its solubility in acidic buffers. |
| Hydrophobicity | High | The high hydrophobicity is a primary reason for potential insolubility in aqueous solutions and a tendency to aggregate. |
| Reported Water Solubility | 1 g/L (at 20°C)[4] 5 mg/mL[3] | These values provide a baseline for the expected solubility in water. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Stock Solution
-
Briefly centrifuge the vial containing the lyophilized this compound peptide to ensure all the powder is at the bottom.[2]
-
Add the required volume of sterile, distilled water to achieve the desired concentration (e.g., for a 1 mg/mL solution, add 1 mL of water to 1 mg of peptide).
-
Gently vortex the solution.
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[2]
-
If solubility is still an issue, add a small volume of 10% acetic acid dropwise until the solution clears.
-
For storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
Protocol 2: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
-
Centrifuge the vial of lyophilized this compound.[2]
-
Add a small amount of 100% DMSO to the vial to dissolve the peptide.
-
Once fully dissolved, slowly add your desired aqueous buffer (e.g., PBS) to the DMSO solution dropwise while gently vortexing to reach the final desired concentration.
-
If turbidity appears, you have exceeded the solubility limit in that buffer.[5]
-
Aliquot and store at -20°C or -80°C.
Visualizing this compound's Mechanism of Action
Signaling Pathway of this compound
Caption: this compound signaling pathway via G-protein activation.
Experimental Workflow for this compound Solubilization
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Scholars@Duke publication: Mastoparan-7 adjuvanted COBRA H1 and H3 hemagglutinin influenza vaccines. [scholars.duke.edu]
- 4. Mastoparan 7 - LKT Labs [lktlabs.com]
- 5. Frontiers | Development of a broadly active influenza intranasal vaccine adjuvanted with self-assembled particles composed of mastoparan-7 and CpG [frontiersin.org]
Technical Support Center: Optimizing Mastoparan-7 Concentration for G Protein Activation
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for utilizing Mastoparan-7 (Mas-7) to study G protein activation.
Frequently Asked Questions (FAQs)
Q1: What is Mastoparan-7 (Mas-7) and how does it activate G proteins?
A1: Mastoparan-7 is a 14-residue amphipathic peptide derived from wasp venom. It functions as a direct activator of heterotrimeric G proteins, particularly those of the Gi/o family.[1][2][3] Mas-7 mimics the action of an agonist-bound G protein-coupled receptor (GPCR) by binding directly to the Gα subunit, promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), which is the critical step in G protein activation.[2][4] Its structure is thought to resemble the cationic intracellular loops of GPCRs that are responsible for G protein interaction.
Q2: Which G protein subtypes are preferentially activated by Mas-7?
A2: Biochemical studies have shown that Mas-7 and its parent compound, mastoparan, exhibit selectivity for different G protein families. They are potent activators of the pertussis toxin-sensitive Gi and Go proteins.[2][4] They are significantly less effective at activating Gs and Gt proteins.[5][6] This selectivity makes Mas-7 a useful tool for studying signaling pathways specifically mediated by Gi/o proteins.
Q3: What is the typical concentration range for using Mas-7 in experiments?
A3: The optimal concentration of Mas-7 is highly dependent on the assay and the biological system (e.g., purified reconstituted proteins vs. cell membranes). Generally, concentrations in the low micromolar range are effective. For example, in HL-60 cell membranes, Mas-7 activates high-affinity GTP hydrolysis with an EC50 of 1-2 µM and reaches maximal activation around 10 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store Mastoparan-7 solutions?
A4: Mas-7 is typically supplied as a lyophilized powder. For reconstitution, warm the vial to room temperature in a desiccator before opening.[8] Dissolve the peptide in high-purity distilled water.[8] If solubility is an issue, brief sonication or the addition of a few drops of dilute acetic acid can help.[8] Mas-7 has limited stability in solution; long-term storage of solutions is not recommended.[8] For immediate use, store the solution at a pH between 5.0 and 7.0. For storing, create working aliquots and freeze them at -20°C.[8]
Troubleshooting Guide
Q1: I am not observing any G protein activation with Mas-7. What could be wrong?
A1:
-
Peptide Degradation: Ensure your Mas-7 stock solution is fresh. Peptides have a limited lifetime in solution.[8] Avoid repeated freeze-thaw cycles. Use freshly prepared aliquots for each experiment.
-
Incorrect Concentration: Verify the calculated concentration of your stock solution. Perform a dose-response experiment, as the effective concentration can vary significantly between systems. A typical starting range is 0.1 µM to 30 µM.
-
Assay Buffer Composition: The presence of divalent cations like Mg2+ is crucial for G protein activation, and the optimal concentration can vary. Ensure your buffer composition is appropriate for a G protein activation assay.
-
G Protein Subtype: Mas-7 is most effective on Gi/o proteins.[2] If your system primarily relies on Gs or Gq, you may see a weak or non-existent response.[5][6]
Q2: The response to Mas-7 is variable between experiments. How can I improve reproducibility?
A2:
-
Inconsistent Peptide Handling: Strict adherence to preparation and storage protocols is critical. Always warm the lyophilized powder to room temperature before opening to prevent condensation.[8] Ensure the peptide is fully dissolved before adding buffers or salts.[8]
-
Cell or Membrane Preparation: Inconsistent preparation of cell membranes or variations in cell passage number can lead to different levels of G protein expression, affecting the response. Standardize your biological preparation methods.
-
Incubation Time: The kinetics of G protein activation by Mas-7 can be rapid. Ensure that incubation times are consistent across all experiments. In hippocampal neurons, Gαo activation was observed after just 5 minutes of exposure.[9]
Q3: I am seeing a high basal signal or effects that are not blocked by pertussis toxin (PTX). What is happening?
A3:
-
Membrane Damage: At higher concentrations, amphipathic peptides like mastoparan can cause non-specific membrane damage or permeabilization, leading to artifacts that are independent of G protein activation.[10] If you suspect this, test for cell viability (e.g., LDH release assay) or membrane integrity at the concentrations you are using. Consider lowering the Mas-7 concentration.
-
Indirect Activation Pathway: Some studies suggest that mastoparans can activate G proteins indirectly by stimulating nucleoside diphosphate kinase (NDPK), which then generates GTP locally.[7][11] This pathway may be less sensitive to PTX.
-
Activation of Other Effectors: Mas-7 has been reported to activate other signaling molecules, such as phospholipase A2 (PLA2), independently of G proteins.[3] This could contribute to a high basal signal in certain downstream assays (e.g., arachidonic acid release).
Quantitative Data Summary
The following tables summarize key quantitative parameters for Mastoparan-7 and related peptides from published literature.
Table 1: Effective Concentrations of Mastoparan Peptides in Various Assays
| Peptide | Assay System | Assay Type | Effective Concentration (EC50 or Range) | Reference |
| Mastoparan | HL-60 Membranes | GTP Hydrolysis | EC50: 1-2 µM; Max: ~10 µM | [7] |
| Mastoparan-L | Reconstituted Gi/Go | GTPγS Binding | ~7-fold increase at 100 µM | [5][6] |
| Mastoparan-7 | Hippocampal Neurons | Gαo Activation | Effective at a "low dose" (specifics not stated) | [9] |
| Mastoparan-7 | Vascular Smooth Muscle | Contraction (via Gq) | Effective at 5x10⁻⁵ M | [2] |
Table 2: G Protein Selectivity of Mastoparan Peptides
| Peptide | G Protein Subtype | Relative Activity | Reference |
| Mastoparan-L | Gi / Go | High (16-fold increase at 100 µM) | [5][6] |
| Mastoparan-L | Gs / Gt | Low / Insensitive | [5][6] |
| Mastoparan-7 | Gi / Go | High (Potent Activator) | [2][3] |
| Mastoparan-7 | Gs | Lower Affinity | [2] |
Detailed Experimental Protocols
Protocol 1: [³⁵S]GTPγS Binding Assay with Cell Membranes
This assay measures the direct activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12]
Materials:
-
Prepared cell membranes expressing the G protein of interest.
-
Mastoparan-7 stock solution (1 mM in water).
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT.
-
GDP solution (1 mM).
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of Mas-7 in Assay Buffer to achieve final concentrations ranging from 0.01 µM to 30 µM.
-
Assay Setup: In a 96-well plate, combine the following in order:
-
50 µL of Assay Buffer (for total binding) or Assay Buffer with unlabeled GTPγS (10 µM final concentration, for non-specific binding).
-
20 µL of cell membranes (5-20 µg of protein per well).
-
10 µL of GDP (to a final concentration of 10 µM to ensure G proteins are in the inactive state).
-
10 µL of Mas-7 dilution or vehicle (water).
-
-
Initiate Reaction: Add 10 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction. The final volume should be 100 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation. Optimize incubation time for your specific system.
-
Termination and Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-wetted 96-well filter plate using a vacuum manifold.
-
Washing: Wash each well 3-4 times with 200 µL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Allow the filter plate to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the specific binding (in CPM or DPM) against the log of Mas-7 concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax.
Protocol 2: Intracellular Calcium Mobilization Assay
This assay measures the activation of Gq-coupled pathways by detecting the transient increase in intracellular calcium concentration using a fluorescent indicator.
Materials:
-
Adherent cells in a 96-well, black-walled, clear-bottom plate.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[13]
-
Pluronic F-127 (for aiding dye loading).[13]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Mastoparan-7 stock solution (1 mM in water).
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FlexStation).
Procedure:
-
Cell Plating: Plate cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Prepare a loading solution of Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in Assay Buffer. Remove the cell culture medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. After the final wash, leave 100 µL of Assay Buffer in each well.
-
Baseline Reading: Place the plate in the fluorescence reader and allow it to equilibrate to 37°C. Measure the baseline fluorescence for 15-30 seconds. (For Fura-2, alternate excitation at 340 nm and 380 nm, measuring emission at 510 nm. For Fluo-4, excite at 494 nm and measure emission at 516 nm).
-
Compound Addition: Use the instrument's injector to add 20 µL of the Mas-7 dilution (prepare at 6x the final desired concentration) to the wells.
-
Kinetic Measurement: Immediately after injection, continue to measure the fluorescence signal every 1-2 seconds for at least 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading, or as the ratio of emissions (F340/F380 for Fura-2). Plot the response against the log of Mas-7 concentration to generate a dose-response curve.
Visualizations
Caption: Direct activation of Gi/o proteins by Mastoparan-7.
Caption: Workflow for a [³⁵S]GTPγS G protein activation assay.
Caption: Troubleshooting decision tree for Mas-7 experiments.
References
- 1. The Gαo Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct regulation of vascular smooth muscle contraction by mastoparan-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan 7 - LKT Labs [lktlabs.com]
- 4. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 6. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Gα o Activator Mastoparan-7 Promotes Dendritic Spine Formation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G protein-activating peptide, mastoparan, and the synthetic NH2-terminal ARF peptide, ARFp13, inhibit in vitro Golgi transport by irreversibly damaging membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of GTP formation and high-affinity GTP hydrolysis by mastoparan in various cell membranes. G-protein activation via nucleoside diphosphate kinase, a possible general mechanism of mastoparan action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent off-target effects of Mas7 in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mas7. The primary focus is on identifying, preventing, and controlling for its off-target effects to ensure the validity of experimental results.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death or cytotoxicity at expected active concentrations. | Off-target mast cell degranulation: this compound is a potent activator of mast cells via the Mas-related G-protein-coupled receptor X2 (MRGPRX2), leading to the release of cytotoxic mediators like histamine and tryptase.[1][2][3] | 1. Use Mast Cell-Deficient Models: If working in vivo, use mast cell-deficient mouse strains (e.g., KitW-sh/KitW-sh).2. Antihistamine Co-treatment: In cell culture or in vivo, co-administer a histamine H1 receptor antagonist to block the effects of released histamine.[1]3. Lower this compound Concentration: Perform a dose-response curve to find the lowest effective concentration for your on-target effect, which may be below the threshold for significant mast cell degranulation. |
| Inconsistent or variable results between experiments. | Variable mast cell presence/activity: The number and sensitivity of mast cells can vary between cell preparations, primary cell donors, or even different passages of a cell line. This variability can lead to inconsistent off-target effects. | 1. Quantify Mast Cell Presence: If using primary tissue or co-cultures, quantify mast cell numbers (e.g., via toluidine blue staining or flow cytometry for c-Kit/FcεRIα markers).2. Use Stabilized Cell Lines: Whenever possible, use cell lines with known and stable expression of your target receptor and low or absent MRGPRX2 expression. |
| Observed effect is not blocked by a known antagonist for the intended target receptor (e.g., an Mrgpr antagonist). | Effect is mediated by off-target mast cell activation: The observed biological response may be entirely due to mediators released from mast cells, bypassing your intended target receptor's signaling pathway. | 1. Mast Cell Stabilizers: Pre-treat cells or animals with a mast cell stabilizer (e.g., cromolyn sodium) to prevent degranulation.2. Tryptase Inhibition: Co-administer a tryptase inhibitor, as tryptase is another key mediator released from mast cells that can have potent biological effects.[1][4]3. Confirm with MRGPRX2 Antagonist: Use a specific MRGPRX2 antagonist to confirm if the effect is mediated through this off-target receptor.[5] |
| Non-histaminergic itch or inflammation observed in vivo. | Activation of non-classical itch pathways: this compound-induced mast cell degranulation via MRGPRX2 can release mediators other than histamine, such as tryptase and serotonin, which activate distinct populations of sensory neurons to cause non-histaminergic itch.[1][4] | 1. Broad-Spectrum Antagonism: In addition to antihistamines, consider using antagonists for serotonin receptors or protease-activated receptors (PARs), which are targets for tryptase.2. Sensory Neuron Ablation: In preclinical models, use genetic or chemical methods to ablate specific populations of sensory neurons to identify the downstream effectors of the mast cell mediators. |
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target and off-target mechanism of this compound?
A1: this compound is an agonist for Mas-related G protein-coupled receptors (Mrgprs), which are involved in pain and itch sensation.[6][7] Its primary off-target effect is the potent activation of mast cells through the MRGPRX2 receptor (Mrgprb2 in mice), leading to IgE-independent degranulation and the release of inflammatory mediators like histamine, serotonin, and tryptase.[1][3][8]
Q2: What are the downstream signaling pathways for on-target vs. off-target effects?
A2:
-
On-Target (Mrgpr activation): Mrgprs typically couple to Gαq/11 or Gαi/o proteins.[6][9]
-
Gαq/11 Pathway: Activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This mobilizes intracellular calcium and activates Protein Kinase C (PKC).
-
Gαi/o Pathway: Inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.[9]
-
-
Off-Target (MRGPRX2 activation on mast cells): MRGPRX2 activation synergistically uses both Gαq and Gαi pathways to induce mast cell degranulation.[6][10] This leads to calcium influx and the release of pre-formed granules containing histamine and other mediators.[10]
Q3: How can I experimentally distinguish between on-target and off-target effects?
A3: A multi-pronged approach is best. See the experimental workflow diagram below. Key steps include:
-
Pharmacological Inhibition: Use specific antagonists for your target Mrgpr and for the off-target MRGPRX2.
-
Genetic Models: Compare the effects of this compound in wild-type animals versus mast cell-deficient animals (e.g., KitW-sh).
-
Cell-Based Assays: Use cell lines that express your target receptor but lack MRGPRX2.
-
Mediator Measurement: Measure the release of specific mast cell mediators (e.g., histamine, β-hexosaminidase) in your experimental supernatant.[11]
Q4: Are there alternative agonists I can use that are more specific than this compound?
A4: The field is evolving, but researchers are actively seeking more specific Mrgpr agonists. Depending on the specific Mrgpr you are studying, other peptide agonists may show a better selectivity profile. For instance, the peptide PAMP-1-20 is an agonist for human MRGPRX2.[4] It is crucial to consult the literature for the most current and specific tool compounds for your receptor of interest and to validate their specificity in your system.
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a proxy for mast cell degranulation.
Materials:
-
Mast cell line (e.g., LAD2, RBL-2H3) or bone marrow-derived mast cells (BMMCs).
-
Tyrode's buffer (or similar physiological buffer).
-
This compound peptide.
-
Triton X-100 (for cell lysis).
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate buffer.
-
Stop solution (e.g., glycine buffer, pH 10.7).
-
96-well plate and plate reader (405 nm).
Methodology:
-
Culture mast cells to an appropriate density in a 96-well plate.
-
Wash cells gently with Tyrode's buffer.
-
Add this compound at various concentrations to the wells. Include a negative control (buffer only) and a positive control for maximal degranulation (e.g., ionomycin or a relevant stimulus for your cell type).
-
Incubate for 30-60 minutes at 37°C.
-
After incubation, carefully collect the supernatant from each well.
-
To measure the total cellular β-hexosaminidase, lyse the cells in the remaining wells with Triton X-100.
-
In a new 96-well plate, mix a sample of the supernatant (or cell lysate) with the pNAG substrate solution.
-
Incubate at 37°C for 60-90 minutes.
-
Add the stop solution to each well.
-
Read the absorbance at 405 nm.
-
Calculate the percentage of β-hexosaminidase release: (Absorbance of Supernatant / Absorbance of Lysate) * 100.
Visualizations
References
- 1. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
- 4. Activation of Mast-Cell-Expressed Mas-Related G-Protein-Coupled Receptors Drives Non-histaminergic Itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - Dual action of neurokinin-1 antagonists on Mas-related GPCRs [insight.jci.org]
- 6. THE STRUCTURE, FUNCTION AND PHARMACOLOGY of MRGPRs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MRGPR agonists and how do they work? [synapse.patsnap.com]
- 8. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The signaling pathway and polymorphisms of Mrgprs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. P2X7 receptors induce degranulation in human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Mas7 peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Mas7 peptide in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental design and execution.
Troubleshooting Guide: Common Issues with this compound Peptide Stability
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of biological activity in solution | - Degradation: Hydrolysis, oxidation, or enzymatic cleavage of the peptide. - Aggregation: Formation of insoluble peptide aggregates. - Adsorption: Peptide sticking to the surface of the storage vial. | - Review storage conditions; store lyophilized peptide at -20°C or -80°C. - Prepare fresh solutions for each experiment. - Use sterile, nuclease-free water or an appropriate buffer (pH 5-7) for reconstitution.[1] - Consider using low-adsorption vials. |
| Precipitation or cloudiness in the peptide solution | - Poor solubility: The peptide may not be fully dissolved. - Aggregation: Peptide molecules are clumping together. - Bacterial contamination: Microbial growth in the solution. | - Briefly sonicate the solution to aid dissolution. - Reconstitute in a small amount of a suitable organic solvent (e.g., DMSO) before diluting with aqueous buffer. - Filter-sterilize the solution using a 0.22 µm filter. |
| Inconsistent experimental results | - Repeated freeze-thaw cycles: This can lead to peptide degradation and aggregation.[2] - Inaccurate peptide concentration: Due to incomplete dissolution or adsorption to vials. - Oxidation: Particularly if the peptide sequence contains susceptible residues like Met, Cys, or Trp. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[2] - Use validated methods like UV spectroscopy or amino acid analysis to confirm peptide concentration. - Use degassed buffers and consider adding antioxidants if oxidation is suspected. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound peptide?
A1: For long-term storage, lyophilized this compound peptide should be stored at -20°C or -80°C in a desiccator to protect it from moisture and light.[2] Under these conditions, the peptide should be stable for several months to years. For short-term storage, refrigeration at 2-8°C is acceptable for a few weeks.[1]
Q2: How should I reconstitute this compound peptide?
A2: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation. Reconstitute the peptide in a sterile, nuclease-free aqueous buffer with a pH between 5 and 7.[1] For peptides with poor aqueous solubility, you can first dissolve them in a minimal amount of a compatible organic solvent like dimethyl sulfoxide (DMSO) and then slowly add the aqueous buffer while vortexing.
Q3: How long is this compound peptide stable in solution?
A3: The stability of this compound peptide in solution is limited and depends on factors like the solvent, pH, and storage temperature. As a general guideline, peptide solutions should be used as fresh as possible. For short-term storage (a few days to a week), the solution can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]
Q4: What are the primary degradation pathways for peptides like this compound in solution?
A4: The main chemical degradation pathways for peptides in aqueous solutions are:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Particularly affects residues like Methionine (Met), Cysteine (Cys), and Tryptophan (Trp).
-
Deamidation: Conversion of Asparagine (Asn) or Glutamine (Gln) residues to their corresponding acidic amino acids.
-
Proteolytic Degradation: Cleavage by proteases, which may be present as contaminants.
Q5: How can I minimize the aggregation of this compound peptide in my experiments?
A5: To minimize aggregation, consider the following:
-
Optimize the peptide concentration; higher concentrations are more prone to aggregation.[3]
-
Work within a pH range where the peptide is most soluble and stable.
-
Include additives such as surfactants or stabilizing excipients in your formulation, if compatible with your assay.
-
Store solutions at appropriate temperatures and avoid agitation.
Quantitative Data Summary
The following tables summarize general stability data for peptides under various conditions. Note that this data is not specific to this compound and should be used as a general guideline. The actual stability of this compound should be determined empirically.
Table 1: General Stability of Lyophilized Peptides
| Storage Temperature | Expected Stability |
| Room Temperature | Weeks to Months |
| 2-8°C | Several Months |
| -20°C | 1-2 Years |
| -80°C | Several Years |
Table 2: General Stability of Peptides in Aqueous Solution
| Storage Temperature | pH | Expected Stability |
| Room Temperature | 5-7 | Hours to Days |
| 2-8°C | 5-7 | Days to Weeks |
| -20°C | 5-7 | Weeks to Months |
| -80°C | 5-7 | Months |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
-
Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature for at least 15-20 minutes before opening. This prevents moisture from condensing on the peptide.
-
Solvent Preparation: Prepare a sterile, nuclease-free reconstitution buffer (e.g., 10 mM phosphate buffer, pH 6.5). If the peptide is known to have low aqueous solubility, have a small volume of sterile DMSO ready.
-
Initial Dissolution (if necessary): If using an organic solvent, add a minimal amount of DMSO to the vial to wet the peptide pellet. Gently swirl to dissolve.
-
Reconstitution: Using a sterile pipette tip, add the appropriate volume of the reconstitution buffer to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-adsorption microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Assessment of this compound Peptide Stability by HPLC
-
Sample Preparation: Prepare solutions of this compound peptide at a known concentration in the desired buffer systems (e.g., different pH values) and store them under various temperature conditions (e.g., 4°C, 25°C, 37°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
HPLC Analysis:
-
Inject the aliquot onto a suitable reversed-phase HPLC column (e.g., C18).
-
Use a gradient of an appropriate mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of remaining peptide relative to the initial time point (t=0).
-
Plot the percentage of remaining peptide against time to determine the degradation rate. The appearance of new peaks may indicate degradation products.
-
Protocol 3: Characterization of Degradation Products by Mass Spectrometry
-
Sample Preparation: Collect samples from the stability study (Protocol 2) that show significant degradation.
-
LC-MS/MS Analysis:
-
Inject the sample into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).
-
Separate the components using a similar HPLC method as in Protocol 2.
-
Acquire mass spectra of the eluting peaks in both full scan mode (to determine the molecular weights of the components) and tandem MS mode (to obtain fragmentation patterns).
-
-
Data Analysis:
-
Compare the mass of the degradation products to the mass of the intact this compound peptide to identify potential modifications (e.g., oxidation, deamidation).
-
Analyze the fragmentation patterns of the degradation products to pinpoint the specific site of modification or cleavage within the peptide sequence.
-
Visualizations
Caption: Signaling pathway of this compound peptide via the Mas-related G protein-coupled receptor (Mrgpr).
References
Technical Support Center: Mas7 Cytotoxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing cytotoxicity with Mas7 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general mechanism of action?
This compound, or Mastoparan-7, is a tetradecapeptide toxin derived from wasp venom. Its primary mechanism of action involves the direct activation of G proteins, specifically the Gi/o family. By mimicking an activated G protein-coupled receptor (GPCR), this compound can trigger various downstream signaling cascades independent of a ligand-receptor interaction. This activation can lead to the stimulation of enzymes like phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, can induce calcium release from intracellular stores and activate protein kinase C (PKC), influencing a wide array of cellular processes, including, in some cases, apoptosis or necrosis.
Q2: Why am I observing high levels of cytotoxicity with this compound in my primary cell cultures?
Primary cells are often more sensitive to external stimuli than immortalized cell lines. The high cytotoxicity observed with this compound can be attributed to several factors:
-
Membrane Disruption: At higher concentrations, this compound can act as a detergent, directly permeabilizing the cell membrane and leading to rapid cell lysis.
-
Apoptosis Induction: By activating intrinsic signaling pathways, this compound can trigger programmed cell death, or apoptosis. This can be confirmed by assays for caspase activity.[1][2]
-
Concentration and Exposure Time: The cytotoxic effects of this compound are strongly dependent on both the concentration used and the duration of exposure. Primary cells may require significantly lower concentrations or shorter incubation times compared to robust cell lines.
-
Solvent Toxicity: If this compound is dissolved in a solvent like DMSO, the final concentration of the solvent in the culture medium could be toxic to the cells. It is crucial to keep the final solvent concentration low (typically ≤ 0.1%).[3]
Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific primary cells?
The ideal concentration is highly cell-type dependent. To determine the optimal concentration, a dose-response experiment is essential.
-
Select a Broad Range: Start with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM).
-
Perform a Viability Assay: Treat your primary cells with the different concentrations for a fixed time point (e.g., 24 hours). Use a standard cell viability assay, such as the MTT or LDH assay, to measure the effect.[4][5]
-
Analyze the Data: Plot cell viability against this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell viability).
-
Select a Working Range: For your experiments, choose concentrations below the IC50 that still elicit the desired biological effect while maintaining acceptable cell viability.
Q4: What are the essential controls to include in my this compound experiments?
Proper controls are critical for interpreting your results accurately. Always include:
-
Untreated Control: A sample of primary cells that does not receive any treatment. This serves as your baseline for 100% cell viability.
-
Vehicle Control: A sample of cells treated with the same volume of the solvent (e.g., DMSO, PBS) used to dissolve this compound. This control is crucial to ensure that any observed cytotoxicity is due to the peptide and not the solvent.[3]
-
Positive Control for Cytotoxicity (for assay validation): A known cytotoxic agent (e.g., Triton™ X-100 for membrane integrity assays) to confirm that your cytotoxicity detection assay is working correctly.[4]
Troubleshooting Guide
This guide addresses the common issue of high cytotoxicity observed after this compound treatment in primary cell cultures.
Problem: Excessive Cell Death After this compound Treatment
Follow these steps to diagnose and mitigate the issue.
Caption: General Workflow for Troubleshooting this compound Cytotoxicity.
-
Step 1: Verify this compound Concentration and Preparation
-
Action: Double-check your calculations for this compound dilution. Ensure that the stock solution was prepared and stored correctly to avoid degradation. Use freshly prepared working solutions from single-use aliquots to avoid freeze-thaw cycles.[3]
-
Rationale: An erroneously high concentration of this compound is the most common cause of acute cytotoxicity.
-
-
Step 2: Optimize Incubation Time
-
Action: Perform a time-course experiment. Treat your cells with a fixed, non-lethal concentration of this compound and measure cell viability at multiple time points (e.g., 2, 6, 12, 24, and 48 hours).
-
Rationale: Primary cells may be sensitive to prolonged exposure. Shorter incubation times might be sufficient to observe the desired biological effect without causing widespread cell death.
-
-
Step 3: Check Vehicle (Solvent) Toxicity
-
Action: Run a control experiment where you treat the cells with the highest concentration of the vehicle (e.g., DMSO) used in your this compound dilutions.
-
Rationale: The solvent itself can be cytotoxic. The final concentration of DMSO in the culture medium should ideally be kept at or below 0.1% to minimize its toxic effects.[3]
-
-
Step 4: Assess Basal Cell Health
-
Action: Before any treatment, carefully inspect your primary cell cultures using a microscope. Ensure they are healthy, have a normal morphology, and are at an appropriate confluency (typically 70-80%).
-
Rationale: Unhealthy or overly confluent cells are stressed and will be more susceptible to the cytotoxic effects of any treatment.
-
-
Step 5: Run Differentiating Cytotoxicity Assays
-
Action: Use a combination of assays to understand the mechanism of cell death. For example, run an LDH assay to measure necrosis (membrane lysis) and a Caspase-3/7 assay to measure apoptosis (programmed cell death).
-
Rationale: Understanding how the cells are dying (necrosis vs. apoptosis) can provide insights into whether the cause is excessive concentration (leading to lysis) or pathway-specific activation (leading to apoptosis).[1][2] This information can guide further optimization of your experimental parameters.
-
Data Summary: Recommended Starting Concentrations
The optimal this compound concentration is highly dependent on the specific primary cell type. The following table provides general starting ranges for dose-response experiments.
| Primary Cell Type | Recommended Starting Concentration Range (µM) | Notes |
| Primary Neurons | 0.1 - 10 | Highly sensitive; start at the lower end of the range. |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 25 | Moderately sensitive. |
| Primary Fibroblasts | 5 - 50 | Generally more robust than other primary cell types. |
| Primary Immune Cells (e.g., T-cells) | 1 - 20 | Sensitivity can vary based on activation state. |
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations and appropriate controls (untreated, vehicle). Incubate for the desired time period (e.g., 24 hours).
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity (necrosis).[4]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Collect Supernatant: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
Prepare Controls: Include a positive control for maximum LDH release by lysing a set of untreated cells with a lysis buffer (often provided in commercial kits).
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control.
Signaling Pathway Diagram
The following diagram illustrates a proposed signaling pathway for this compound-induced cytotoxicity, involving G-protein activation and downstream apoptotic signaling.
Caption: Proposed Signaling Pathway of this compound-induced Cytotoxicity.
References
- 1. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. brieflands.com [brieflands.com]
Technical Support Center: Refinement of Mas7 Delivery Methods In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Mas7.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is this compound and what is its therapeutic potential? | This compound is a peptide that has garnered significant interest for its potential therapeutic applications, primarily due to its high specificity and biocompatibility.[1][2] However, its effective delivery in vivo remains a significant hurdle due to rapid degradation and difficulty crossing cellular membranes.[1] |
| What are the primary challenges associated with the in vivo delivery of this compound? | The main challenges include enzymatic degradation, instability in the bloodstream, low bioavailability, and potential off-target effects.[2][3] Peptides like this compound are susceptible to proteolysis, which limits their therapeutic efficacy when administered systemically.[4][5] |
| What are the most common strategies to improve this compound delivery in vivo? | Common strategies focus on protecting the peptide from degradation and enhancing its uptake by target cells. These include the use of nanoparticle-based delivery systems, bioconjugation with polymers like PEG, and the use of cell-penetrating peptides (CPPs).[1][6][7] |
| How do cell-penetrating peptides (CPPs) facilitate this compound delivery? | CPPs are short peptides that can traverse cell membranes and can be conjugated to therapeutic cargoes like this compound to facilitate their intracellular delivery.[6][8][9] This approach can improve the cytosolic delivery of this compound, which is often a significant barrier.[7][10] |
| What role do nanoparticles play in this compound delivery? | Nanoparticles can encapsulate this compound, protecting it from enzymatic degradation and improving its pharmacokinetic profile.[1][11] Functionalizing nanoparticles with specific ligands can also enable targeted delivery to desired tissues or cells, minimizing off-target effects.[1] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low therapeutic efficacy of this compound in vivo. | 1. Rapid degradation: this compound is likely being degraded by proteases in the bloodstream before reaching its target.[2][3] 2. Poor cellular uptake: The peptide may not be efficiently crossing the cell membrane to reach its intracellular target.[3][8] 3. Suboptimal dosing or administration route: The dose may be too low, or the administration route may not be appropriate for the target tissue. | 1. Utilize a protective delivery system: Encapsulate this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) or conjugate it to PEG (PEGylation) to shield it from enzymatic degradation.[1] 2. Enhance cell penetration: Conjugate this compound to a cell-penetrating peptide (CPP) like TAT or penetratin to improve its intracellular delivery.[6][7][12] 3. Optimize dose and route: Conduct a dose-response study to determine the optimal therapeutic dose.[13] Consider alternative administration routes (e.g., intratumoral injection for cancer models) to increase local concentration. |
| Observed in vivo toxicity or off-target effects. | 1. Non-specific biodistribution: The this compound delivery system may be accumulating in non-target organs, leading to toxicity.[14] 2. Immune response: The delivery vehicle or the peptide itself may be eliciting an immune response.[12] 3. High dosage: The administered dose might be too high, leading to systemic toxicity.[15] | 1. Implement targeted delivery: Functionalize the delivery vehicle (e.g., nanoparticles) with ligands (e.g., antibodies, aptamers) that specifically bind to receptors on the target cells.[1] 2. Use biocompatible materials: Select biodegradable and biocompatible materials for the delivery system to minimize immunogenicity.[16] Consider using cyclic CPPs, which can have lower toxicity than linear ones.[4] 3. Toxicity assessment: Perform a thorough toxicity study to determine the maximum tolerated dose.[15] Monitor for signs of toxicity and adjust the dosage accordingly. |
| Difficulty in quantifying this compound delivery and efficacy. | 1. Lack of sensitive detection methods: Standard methods may not be sensitive enough to quantify the amount of this compound delivered to the target tissue and its effect on downstream pathways.[17][18] 2. Variability in animal models: Different animal strains or individuals can exhibit significant variability in their response to treatment.[13] | 1. Use quantitative techniques: Employ sensitive methods like mass spectrometry or fluorescently labeling this compound to quantify its concentration in tissues.[17][18][19] Use techniques like qPCR or Western blotting to measure the downstream effects on target gene or protein expression.[17] 2. Standardize experimental design: Use a sufficient number of animals per group to ensure statistical power.[20] Include appropriate control groups (e.g., vehicle control, positive control) and use blinding during data collection and analysis to minimize bias.[13] |
Experimental Protocols
Protocol 1: In Vivo Delivery of this compound using CPP Conjugation
Objective: To deliver this compound intracellularly in a mouse model using a CPP.
Methodology:
-
Peptide Synthesis and Conjugation:
-
Synthesize this compound and a CPP (e.g., TAT peptide) using solid-phase peptide synthesis.
-
Conjugate the CPP to this compound via a stable linker (e.g., maleimide-thiol chemistry).
-
Purify the this compound-CPP conjugate using HPLC.
-
-
Animal Model:
-
Use an appropriate mouse model relevant to the therapeutic application of this compound.
-
Acclimate the animals for at least one week before the experiment.[13]
-
-
Administration:
-
Dissolve the this compound-CPP conjugate in a sterile, biocompatible vehicle (e.g., saline).
-
Administer the conjugate to the mice via an appropriate route (e.g., intravenous, intraperitoneal injection). Include a control group receiving the vehicle alone.
-
-
Biodistribution and Efficacy Analysis:
-
At selected time points post-injection, euthanize the animals and collect tissues of interest.
-
To assess biodistribution, quantify the concentration of a fluorescently labeled this compound-CPP conjugate in different organs using imaging techniques or homogenization followed by fluorescence measurement.
-
To evaluate efficacy, measure the downstream biological effects of this compound in the target tissue using methods such as qPCR for target gene expression or immunohistochemistry for protein localization.
-
Protocol 2: Nanoparticle-Mediated Delivery of this compound
Objective: To enhance the stability and targeted delivery of this compound using a nanoparticle-based system.
Methodology:
-
Nanoparticle Formulation:
-
Encapsulate this compound into nanoparticles (e.g., PLGA nanoparticles) using a suitable method (e.g., double emulsion).
-
For targeted delivery, functionalize the surface of the nanoparticles with a targeting ligand (e.g., an antibody against a tumor-specific antigen).
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
-
Animal Model and Administration:
-
As described in Protocol 1.
-
Administer the this compound-loaded nanoparticles to the mice. Include control groups receiving empty nanoparticles and free this compound.
-
-
Pharmacokinetic and Efficacy Analysis:
-
Collect blood samples at various time points to determine the pharmacokinetic profile of this compound.
-
After the study period, collect tissues to assess the biodistribution of the nanoparticles and the therapeutic efficacy of this compound as described in Protocol 1.
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Delivery Efficiencies for Different this compound Formulations
| Delivery Method | Target Tissue Accumulation (% Injected Dose/gram) | Plasma Half-life (hours) | Therapeutic Efficacy (e.g., % Tumor Growth Inhibition) | Reference |
| Free this compound | 1.2 ± 0.4 | 0.5 ± 0.1 | 15 ± 5 | Fictional Data |
| This compound-CPP Conjugate | 5.8 ± 1.2 | 2.1 ± 0.5 | 45 ± 8 | Fictional Data |
| This compound-loaded Nanoparticles (untargeted) | 8.3 ± 2.1 | 6.5 ± 1.3 | 55 ± 10 | Fictional Data |
| This compound-loaded Nanoparticles (targeted) | 15.2 ± 3.5 | 8.2 ± 1.8 | 75 ± 12 | Fictional Data |
Note: The data presented in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Signaling Pathway
References
- 1. blog.curapath.com [blog.curapath.com]
- 2. openpr.com [openpr.com]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era [mdpi.com]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Cell penetrating peptides: overview and applications to the delivery of oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances of Cell-Penetrating Peptides and Their Application as Vectors for Delivery of Peptide and Protein-Based Cargo Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Penetrating Peptides: Revolutionizing Intracellular Delivery | Available Technologies | Inventions [innovate.osu.edu]
- 11. Nanodelivery Vehicles Induce Remote Biochemical Changes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. insidescientific.com [insidescientific.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative evaluation of siRNA delivery in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tackling In Vivo Experimental Design [modernvivo.com]
Technical Support Center: Synthesis of Mas7 Peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of the Mas7 peptide.
This compound Peptide Sequence: H-Ile-Asn-Leu-Lys-Ala-Leu-Ala-Ala-Leu-Ala-Lys-Lys-Ile-Leu-NH₂
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of the this compound peptide, which is a 14-amino acid cationic and amphipathic peptide. Its sequence, rich in hydrophobic residues like Isoleucine (Ile), Leucine (Leu), and Alanine (Ala), along with cationic Lysine (Lys) residues, presents unique challenges.
| Problem | Potential Cause | Recommended Solutions |
| Low Crude Peptide Yield | Incomplete coupling reactions: Steric hindrance from bulky amino acids (Ile, Leu) or peptide aggregation can prevent complete amide bond formation.[1] | - Double couple: Perform a second coupling step for sterically hindered residues. - Use stronger coupling reagents: Employ reagents like HATU or HCTU. - Increase reaction time: Extend the coupling time to allow the reaction to go to completion. |
| Peptide aggregation on resin: The hydrophobic nature of the this compound sequence can lead to the formation of secondary structures (β-sheets) that block reactive sites.[2][3][4][5][6] | - Use specialized resins: Employ low-loading resins or PEG-grafted resins (e.g., ChemMatrix®, TentaGel®) to increase the distance between peptide chains.[2][6] - Incorporate "difficult sequence" protocols: Use higher temperatures or microwave-assisted synthesis to disrupt aggregation.[7] - Change solvent: Switch from DMF to NMP or use a "magic mixture" (DCM/DMF/NMP 1:1:1) to improve solvation.[2] | |
| Incomplete Fmoc deprotection: Aggregation can also hinder the removal of the Fmoc protecting group. | - Extend deprotection time: Increase the duration of piperidine treatment. - Monitor deprotection: Use a UV-Vis detector to monitor the release of the Fmoc group to ensure the reaction is complete. | |
| Multiple Peaks in HPLC of Crude Product | Deletion sequences: Result from incomplete coupling at one or more steps. | - Optimize coupling conditions: See solutions for "Low Crude Peptide Yield". - Capping: After each coupling step, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion peptides. |
| Side reactions: Specific amino acid side chains can undergo unwanted modifications. For this compound, potential side reactions include: - Aspartimide formation if Asp is present (not in this compound).[5] - Racemization at the activated carboxyl group.[8] | - Use appropriate side-chain protection: Ensure Lys residues are protected with a Boc group. - Optimize activation: Avoid over-activation by using the correct stoichiometry of coupling reagents and minimizing activation time.[8] | |
| Premature cleavage from the resin: The linker may be unstable to the repeated deprotection steps. | - Choose a stable linker: Use a Rink Amide resin for C-terminal amides, which is generally stable to piperidine. | |
| Poor Solubility of Purified Peptide | Hydrophobic aggregation: The high content of hydrophobic amino acids in this compound can cause the purified peptide to aggregate in aqueous solutions.[9][10] | - Use solubilizing agents: Dissolve the peptide in a small amount of organic solvent like acetonitrile, DMSO, or trifluoroethanol before adding an aqueous buffer.[9] - Adjust pH: The cationic nature of this compound means its solubility is pH-dependent. Acidic conditions will protonate the Lysine residues and may improve solubility. |
| Difficulty in HPLC Purification | Peptide precipitation on the column: The peptide may be insoluble in the mobile phase.[10] Poor peak shape: Hydrophobic interactions with the column matrix can cause peak tailing. | - Optimize mobile phase: Add organic modifiers like isopropanol to the mobile phase to improve solubility. - Use a different stationary phase: A column with a different chemistry (e.g., C8 instead of C18) may provide better separation. - Adjust pH of the mobile phase: Using a low pH (e.g., with 0.1% TFA) will ensure the Lysine residues are protonated, which can improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solid-phase synthesis strategy for this compound?
A1: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most common and recommended method for the synthesis of this compound.[11] This involves using an acid-labile Rink Amide resin to generate the C-terminal amide, Fmoc for temporary Nα-amino protection, and acid-labile tBu-based protecting groups for the side chains of reactive amino acids like Lysine (Boc).[11]
Q2: How can I monitor the progress of the synthesis?
A2: The Kaiser test or a TNBS test can be used to qualitatively check for the presence of free primary amines after the coupling step. A positive result indicates incomplete coupling. For quantitative monitoring, especially in automated synthesizers, UV monitoring of the Fmoc deprotection step is highly effective.[6]
Q3: What is a suitable cleavage cocktail for this compound and what are the key considerations?
A3: A standard cleavage cocktail for a peptide with Lys(Boc) and a Rink Amide resin is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water).[12] TIS acts as a scavenger to prevent the re-attachment of protecting groups to the peptide. The cleavage time is typically 2-3 hours. Given the C-terminal amide, ensure the correct resin (Rink Amide) was used to avoid obtaining a C-terminal carboxylic acid.
Q4: What are the expected challenges in purifying this compound by RP-HPLC?
A4: The amphipathic nature of this compound, with both hydrophobic (Ile, Leu, Ala) and cationic (Lys) residues, can make purification challenging. The peptide may exhibit strong hydrophobic interactions with the C18 stationary phase, potentially leading to broad peaks or irreversible binding.[10] It is advisable to use a gradient of increasing organic solvent (e.g., acetonitrile) in water, with 0.1% TFA as an ion-pairing agent to improve peak shape.
Q5: What is the expected mass of the this compound peptide?
A5: The theoretical monoisotopic mass of this compound (C₇₄H₁₄₀N₂₀O₁₃) is approximately 1525.09 Da, and the average mass is approximately 1526.78 Da. Mass spectrometry should be used to confirm the identity of the synthesized peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is for manual synthesis on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (0.1 mmol substitution)
-
Fmoc-amino acids (Fmoc-Ile-OH, Fmoc-Asn(Trt)-OH, Fmoc-Leu-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH)
-
Coupling reagent: HBTU (0.38 g, 1.0 mmol)
-
Base: Diisopropylethylamine (DIPEA) (0.35 mL, 2.0 mmol)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Capping solution: Acetic anhydride/DIPEA/DMF (1:2:3)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example for the first amino acid, Fmoc-Leu-OH):
-
In a separate vial, dissolve Fmoc-Leu-OH (0.35 g, 1.0 mmol) and HBTU (0.38 g, 1.0 mmol) in DMF.
-
Add DIPEA (0.35 mL, 2.0 mmol) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the this compound sequence. For sterically hindered amino acids (Ile, Leu), a double coupling is recommended.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, then DCM, and dry under vacuum.
Cleavage and Deprotection
Materials:
-
Cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per 0.1 mmol of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether (approximately 40 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
Purification by Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative RP-HPLC system with a UV detector.
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
Mobile Phases:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, add a small amount of acetonitrile or DMSO.
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 60 minutes) at a flow rate of 10-15 mL/min.
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.
-
Pool the pure fractions and lyophilize to obtain the final purified peptide.
Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound Signaling Pathway
References
- 1. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. Side Reactions in Peptide Synthesis Discuss the side reactions that occu.. [askfilo.com]
- 9. researchgate.net [researchgate.net]
- 10. genscript.com [genscript.com]
- 11. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 12. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Mas7 Activity Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions and overcome common challenges in Mas7 activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the critical components of a this compound activity assay buffer?
A1: A typical assay buffer for G protein-coupled receptor (GPCR) activity, adaptable for this compound, includes a buffering agent to maintain pH, salts to control ionic strength, a magnesium source, and GDP to monitor G protein activation.[1] For instance, a common buffer might contain 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 20 μM GDP.[1] It is crucial to add GDP just before use.[1]
Q2: How does pH affect this compound activity?
A2: Like most enzymatic assays, pH is a critical parameter. The optimal pH for a this compound assay should be determined empirically but typically falls within the physiological range of 7.2-8.0. A buffer such as Tris-HCl or HEPES is commonly used to maintain a stable pH throughout the experiment.[2] For example, a buffer of 25 mM HEPES at pH 7.5 is often utilized.[2]
Q3: What is the role of magnesium ions (Mg²⁺) in the assay?
A3: Magnesium ions are essential co-factors for G protein activation. They are required for the binding of GTP to the Gα subunit. The concentration of MgCl₂ typically ranges from 1 mM to 10 mM, with 5 mM being a common starting point.[1][2]
Q4: Why is GDP included in the assay buffer?
A4: GDP is crucial for studying the exchange of GTP for GDP on the Gα subunit, which is a key indicator of receptor activation. The concentration of GDP can influence the assay window (signal-to-background ratio), and it is recommended to perform stimulation curves with varying GDP concentrations to determine the optimal level for your specific assay.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Activity | Suboptimal buffer conditions. | Systematically vary the pH, ionic strength (NaCl concentration), and Mg²⁺ concentration to find the optimal conditions for this compound activity. |
| Degraded reagents. | Ensure all reagents, especially nucleotides like GDP and GTPγS, are fresh and have been stored correctly.[1] Avoid multiple freeze-thaw cycles.[3] | |
| Insufficient protein concentration. | Increase the concentration of the this compound receptor or the G protein in the assay. Protein concentration should be measured accurately using methods like a Lowry or Bradford assay.[1] | |
| Inactive enzyme/receptor. | Verify the integrity and activity of your this compound protein preparation. Improper storage or handling can lead to denaturation. | |
| High Background Noise | Non-specific binding. | Increase the salt concentration (e.g., NaCl) in the buffer to reduce non-specific interactions. Adding a non-ionic detergent like Tween-20 at a low concentration (e.g., >1%) may also help.[4] |
| Contaminated reagents. | Use high-purity reagents and nuclease-free water to prepare all buffers and solutions.[5] | |
| Intrinsic sample fluorescence/luminescence. | Use appropriate controls, such as wells without the enzyme or substrate, to measure and subtract background signals. For fluorescence assays, use black microplates to minimize background.[4] | |
| Inconsistent Results/High Variability | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes.[4] Prepare a master mix of reagents to minimize well-to-well variability. |
| Temperature fluctuations. | Ensure all assay components and the plate are at the recommended temperature before starting the reaction.[4] Avoid stacking plates during incubation to ensure even temperature distribution.[6] | |
| Improper mixing. | Gently mix all components thoroughly before and during the assay as specified in the protocol.[4] |
Experimental Protocols
General [³⁵S]GTPγS Binding Assay Protocol
This protocol is a common method for measuring the activation of G proteins by GPCRs like this compound.
Buffers and Reagents:
-
Homogenization Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (add fresh).[1]
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA, 5 mM MgCl₂, and 20 μM GDP (add fresh).[1]
-
[³⁵S]GTPγS: Stock solution of 1250 Ci/mmol, 12.5 mCi/mL.[1]
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing this compound in ice-cold Homogenization Buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, Assay Buffer, and the test compound (agonist or antagonist).
-
Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of ~400 pM to start the reaction.[1]
-
Incubation: Incubate the plate at the optimized temperature and time (e.g., 30 minutes at room temperature).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Washing: Quickly wash the filters with ice-cold deionized water.[1]
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
Visualizations
This compound Signaling Pathway
References
- 1. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Native PAGE Assay for the Biochemical Characterization of G Protein Coupling to GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assaygenie.com [assaygenie.com]
Technical Support Center: Troubleshooting Mas Receptor Signaling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during Mas receptor (formerly referred to as Mas7) signaling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Mas receptor and its primary endogenous ligand?
A1: The Mas receptor is a G protein-coupled receptor (GPCR) that is a key component of the protective arm of the renin-angiotensin system (RAS).[1][2] Its primary endogenous ligand is Angiotensin-(1-7) [Ang-(1-7)].[1][2]
Q2: What are the main signaling pathways activated by the Mas receptor?
A2: The Mas receptor can couple to various G proteins, leading to the activation of multiple signaling pathways. Depending on the cell type and experimental conditions, it has been shown to modulate:
-
Gq pathway: Potentially leading to an increase in intracellular calcium ([Ca²⁺]i), although this is not consistently observed and may be cell-type specific.[3]
-
Gi pathway: Leading to a decrease in cyclic AMP (cAMP) levels.[4]
-
Gs pathway: In some systems, it has been reported to increase cAMP levels.[5]
-
MAPK/ERK pathway: Activation of the Mas receptor can lead to the phosphorylation of ERK1/2.[6][7]
Q3: What is the significance of the Mas receptor's interaction with the AT1 receptor?
A3: The Mas receptor can form heterodimers with the Angiotensin II Type 1 (AT1) receptor.[8][9] This interaction is significant as it can lead to altered pharmacology and signaling. For instance, the Mas receptor can act as a physiological antagonist of the AT1 receptor, inhibiting some of the actions of Angiotensin II.[2][9] This cross-talk is a critical consideration in experimental design and data interpretation.
Q4: What are essential controls for a Mas receptor signaling experiment?
A4: Proper controls are crucial for interpreting your results. Key controls include:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO, PBS) used to dissolve Ang-(1-7) or other ligands.
-
Untransfected/Wild-Type Cells: Comparing the response in cells expressing the Mas receptor to those that do not, to ensure the observed effect is receptor-dependent.
-
Positive Control: A known agonist for a well-characterized GPCR in your cell system to confirm assay performance.
-
Mas Receptor Antagonist: Using a specific Mas receptor antagonist, such as A779, to demonstrate that the observed effect of Ang-(1-7) is mediated through the Mas receptor.[10][11]
-
AT1 Receptor Antagonist: If studying cross-talk, using an AT1 receptor antagonist like Losartan to dissect the respective contributions of each receptor.[7]
Troubleshooting Guides
Unexpected Results in Calcium Mobilization Assays
| Observed Problem | Potential Causes | Troubleshooting Suggestions |
| No Ca²⁺ signal upon Ang-(1-7) stimulation | 1. Mas receptor does not couple to Gq in your cell line. 2. Low or no Mas receptor expression. 3. Inactive Ang-(1-7) peptide. 4. Issues with the Fura-2 AM loading or measurement. | 1. Confirm Mas receptor signaling through other pathways (e.g., cAMP, pERK). 2. Verify Mas receptor expression via Western blot or qPCR. 3. Use a fresh, validated batch of Ang-(1-7). Test with a positive control agonist for a known Gq-coupled GPCR in your cells. 4. Optimize Fura-2 AM loading concentration and time. Ensure the buffer contains Ca²⁺. |
| High baseline Ca²⁺ levels | 1. Cell stress or damage during handling. 2. Fura-2 AM compartmentalization in organelles. 3. Leakage of Fura-2 from the cells. | 1. Handle cells gently and avoid over-trypsinization. 2. Optimize loading conditions (lower temperature, shorter time). 3. Use an anion transport inhibitor like probenecid in the assay buffer.[12] |
| Inconsistent Ca²⁺ signals between wells/experiments | 1. Uneven cell seeding density. 2. Variable Fura-2 AM loading. 3. Inconsistent agonist addition. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Prepare a single batch of dye loading solution for all wells. 3. Use a multichannel pipette or automated injector for consistent and rapid agonist delivery. |
Unexpected Results in cAMP Assays
| Observed Problem | Potential Causes | Troubleshooting Suggestions |
| No change in cAMP levels with Ang-(1-7) | 1. Mas receptor does not couple to Gs or Gi in your cell system. 2. Low receptor expression. 3. Degradation of cAMP by phosphodiesterases (PDEs). 4. Inactive Ang-(1-7). | 1. Test for coupling to other pathways. 2. Confirm Mas receptor expression. 3. Include a PDE inhibitor like IBMX in your assay buffer.[13] 4. Use a fresh, validated batch of Ang-(1-7). |
| High background/low signal-to-noise in ELISA | 1. Insufficient washing. 2. Incorrect antibody concentrations. 3. Contaminated reagents. 4. "Edge effect" in the plate. | 1. Ensure thorough washing between steps.[14] 2. Optimize antibody dilutions. 3. Use fresh buffers and reagents.[15] 4. Avoid stacking plates during incubation and ensure even temperature distribution.[15] |
| High variability between replicates | 1. Pipetting errors. 2. Inconsistent cell numbers. 3. Improper mixing of reagents. | 1. Use calibrated pipettes and proper technique. 2. Ensure accurate cell counting and seeding. 3. Thoroughly mix all reagents before adding to wells. |
Unexpected Results in ERK Phosphorylation (pERK) Western Blots
| Observed Problem | Potential Causes | Troubleshooting Suggestions |
| No pERK signal or very weak signal | 1. Suboptimal stimulation time or Ang-(1-7) concentration. 2. Phosphatase activity during sample preparation. 3. Low protein load. 4. Poor antibody quality. | 1. Perform a time-course (e.g., 2, 5, 10, 15, 30 min) and dose-response experiment. 2. Use a lysis buffer containing fresh phosphatase and protease inhibitors. Keep samples on ice.[16][17][18] 3. Load at least 20-30 µg of protein per lane.[5] 4. Use a validated anti-phospho-ERK1/2 antibody. |
| High background on the membrane | 1. Blocking is insufficient. 2. Antibody concentration is too high. 3. Milk used as a blocking agent (casein is a phosphoprotein). | 1. Increase blocking time or try a different blocking agent. 2. Titrate the primary and secondary antibody concentrations. 3. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking when detecting phosphoproteins.[16] |
| pERK bands appear at the same molecular weight as total ERK | 1. Inefficient stripping of the membrane before re-probing for total ERK. | 1. Optimize the stripping protocol. Ensure the stripping buffer is at the correct pH and incubate for a sufficient time.[5][19] |
Experimental Protocols
Intracellular Calcium Mobilization Assay (Fura-2 AM)
-
Cell Seeding: Seed cells in a clear-bottom, black 96-well plate to achieve 80-90% confluency on the day of the experiment.[8]
-
Dye Loading Solution: Prepare a loading buffer (e.g., HBSS with 20 mM HEPES). Prepare a 1 mM Fura-2 AM stock solution in DMSO. Dilute the Fura-2 AM stock in the loading buffer to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.[6][12]
-
Cell Loading: Remove the culture medium and wash cells once with loading buffer. Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[6][20]
-
Washing: Gently wash the cells twice with the loading buffer to remove extracellular dye. Add fresh buffer to each well.
-
Measurement: Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (340 nm and 380 nm) and an emission wavelength of 510 nm.[8]
-
Baseline and Stimulation: Record a stable baseline fluorescence ratio (340/380) for several cycles. Add Ang-(1-7) or control compounds and continue recording the fluorescence ratio to measure the change in intracellular calcium.
cAMP Measurement (ELISA)
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and grow to confluency. On the day of the assay, replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes.
-
Agonist Stimulation: Add varying concentrations of Ang-(1-7) or control compounds and incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Aspirate the stimulation buffer and lyse the cells using the lysis buffer provided in the ELISA kit (typically containing a mild detergent).[21][22]
-
ELISA Protocol: Perform the competitive ELISA according to the manufacturer's instructions.[13][23] This generally involves:
-
Adding cell lysates and cAMP standards to an antibody-coated plate.
-
Adding an HRP-conjugated cAMP tracer.
-
Incubating, washing, and adding a substrate solution.
-
Stopping the reaction and reading the absorbance at 450 nm.
-
-
Data Analysis: Generate a standard curve and calculate the cAMP concentration in the samples. The signal is inversely proportional to the cAMP concentration.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Treatment and Lysis: Plate cells and grow to 80-90% confluency. Serum-starve the cells for 4-16 hours before the experiment. Treat with Ang-(1-7) for various times (e.g., 0, 2, 5, 10, 15, 30 minutes).
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and phosphatase inhibitor cocktails.[17][18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[5][19]
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (p44/42 MAPK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[19]
-
Stripping and Re-probing: Strip the membrane using a stripping buffer and re-probe with a primary antibody against total ERK1/2 to normalize for protein loading.[5]
Visualizations
Caption: Simplified Mas receptor signaling pathways.
Caption: General experimental workflow for Mas signaling.
Caption: Troubleshooting decision tree for Mas signaling.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. researchgate.net [researchgate.net]
- 5. 3.4. Western Blotting and Detection [bio-protocol.org]
- 6. hellobio.com [hellobio.com]
- 7. Mechanisms of Mas1 receptor-mediated signaling in the vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction between Mas and the angiotensin AT1 receptor in the amygdala - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory effects of angiotensin-(1-7) on the nerve stimulation-induced release of norepinephrine and neuropeptide Y from the mesenteric arterial bed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. s3.amazonaws.com [s3.amazonaws.com]
- 14. mabtech.com [mabtech.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 18. inventbiotech.com [inventbiotech.com]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. moodle2.units.it [moodle2.units.it]
- 21. abcam.cn [abcam.cn]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. cloud-clone.com [cloud-clone.com]
Validation & Comparative
Validating the Specificity of Mas7 for Gi Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mas7, a peptide activator of G proteins, with a focus on validating its specificity for the Gi subfamily. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding Gi-mediated signaling pathways.
Introduction to this compound and Gi Protein Activation
This compound, a synthetic analog of mastoparan from wasp venom, is widely used as a direct, receptor-independent activator of heterotrimeric G proteins. It is particularly noted for its activity towards the pertussis toxin-sensitive Gi/o family of G proteins. This compound mimics the intracellular loops of G protein-coupled receptors (GPCRs), promoting the exchange of GDP for GTP on the Gα subunit, leading to its activation and the dissociation of the Gβγ dimer.
However, the precise specificity of this compound for Gi proteins over other G protein families (Gs, Gq/11, G12/13) is a critical consideration for its use as a selective experimental tool. Furthermore, evidence suggests that its mechanism of action can be complex, potentially involving indirect activation pathways. This guide will delve into the available data on this compound specificity, compare it with other potential Gi activators, and provide detailed experimental protocols for its validation.
Data Presentation: Specificity of G Protein Activators
The following table summarizes the available quantitative and semi-quantitative data on the activity of this compound and its parent compound, mastoparan, on various G protein subtypes. Data for specific non-peptide Gi activators is currently limited in the public domain.
| Activator | G Protein Subtype | Assay Type | Potency (EC50) | Efficacy | Citation |
| Mastoparan | Gi/o (in HL-60 membranes) | GTP Hydrolysis | 1-2 µM | - | [1] |
| Mastoparan-L | Gi | GTPase Activity | - | 16-fold increase at 100 µM | |
| Go | GTPase Activity | - | 16-fold increase at 100 µM | ||
| Gs | GTPase Activity | - | Relatively insensitive | ||
| Gt | GTPase Activity | - | Relatively insensitive | ||
| This compound | Gαo | Immunoprecipitation of Gαo-GTP | - | Rapid activation observed at 1 µM | [2] |
| Gq (in VSMCs) | Contraction Assay | - | Activation observed | [1] |
Alternative Gi Protein Activators
While this compound is a commonly used tool, other molecules have been reported to directly activate Gi proteins. However, comprehensive specificity data and potency values for these compounds are not widely available.
-
BC5: A synthesized small molecule reported to activate Gi signaling in a cell-free system.
-
N-dodecyl-lysinamide (ML250): A non-peptidic activator of Gi proteins.
A direct quantitative comparison of the specificity of these compounds with this compound is challenging due to the lack of publicly available data.
Experimental Protocols
To validate the specificity of this compound or any other potential Gi activator, a combination of in vitro and cell-based assays is recommended.
GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon activation. An increased binding of [³⁵S]GTPγS in the presence of the activator indicates G protein activation.
Principle: In the inactive state, Gα is bound to GDP. Activators promote the dissociation of GDP, allowing GTP (or [³⁵S]GTPγS) to bind. Since [³⁵S]GTPγS is poorly hydrolyzed, it results in a persistent activation and a measurable signal.
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the G protein of interest.
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a microplate, combine the cell membranes, the test compound (e.g., this compound at various concentrations), and [³⁵S]GTPγS.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the activator to determine EC50 and Emax values.
To assess specificity, this assay should be performed with membranes containing different Gα subunits (e.g., from cells overexpressing specific Gαi, Gαs, or Gαq subunits).
GTP Hydrolysis Assay
This assay measures the intrinsic GTPase activity of Gα subunits, which is stimulated upon activation.
Principle: Gα subunits possess an intrinsic GTPase activity that hydrolyzes bound GTP to GDP and inorganic phosphate (Pi), terminating the signal. Activators increase the rate of this cycle. The assay measures the release of ³²P-labeled inorganic phosphate ([³²P]Pi) from [γ-³²P]GTP.
Protocol Outline:
-
Reconstituted System: Use purified, recombinant Gα subunits reconstituted into phospholipid vesicles.
-
Reaction Buffer: Prepare a buffer containing HEPES, MgCl₂, and DTT.
-
Reaction: Initiate the reaction by adding [γ-³²P]GTP to the reconstituted G proteins in the presence or absence of the test compound.
-
Time Course: At various time points, take aliquots of the reaction and stop the reaction by adding a solution of activated charcoal in perchloric acid.
-
Separation of [³²P]Pi: Centrifuge the samples to pellet the charcoal, which binds the unhydrolyzed [γ-³²P]GTP.
-
Scintillation Counting: Measure the radioactivity in the supernatant, which contains the released [³²P]Pi.
-
Data Analysis: Calculate the rate of GTP hydrolysis. Compare the rates in the presence and absence of the activator.
This assay is particularly useful for determining the direct effects of compounds on purified G proteins, thus avoiding the complexities of cellular systems.
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET-based biosensors can be used to monitor G protein activation in living cells in real-time.
Principle: This assay relies on the energy transfer between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP) fused to different components of the G protein signaling pathway. For G protein activation, one can measure the change in proximity between the Gα and Gβγ subunits. Upon activation, the Gα and Gβγ subunits dissociate, leading to a decrease in the BRET signal.
Protocol Outline:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with plasmids encoding for a Rluc-tagged Gα subunit and a YFP-tagged Gγ subunit, along with a Gβ subunit.
-
Cell Culture: Culture the transfected cells for 24-48 hours to allow for protein expression.
-
BRET Measurement: Resuspend the cells and add the luciferase substrate (e.g., coelenterazine h).
-
Stimulation: Add the test compound (e.g., this compound) and immediately measure the light emission at the wavelengths corresponding to the donor and acceptor.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio upon addition of the activator indicates G protein activation.
By using cells expressing different Rluc-Gα chimeras (Gαi, Gαs, Gαq, etc.), the specificity of the activator can be profiled.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanisms of Gi protein activation by this compound.
Experimental Workflow
Caption: Experimental workflow for validating this compound specificity.
Conclusion
This compound is a valuable tool for studying Gi/o protein-mediated signaling. However, researchers must be aware of its potential for off-target effects and the complexity of its activation mechanism. The available data suggests a preference for Gi/o proteins, but a comprehensive, quantitative specificity profile across all G protein families is not yet fully established. The experimental protocols provided in this guide offer a framework for researchers to rigorously validate the specificity of this compound in their specific experimental systems. Such validation is crucial for the accurate interpretation of data and for advancing our understanding of G protein signaling in health and disease.
References
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Mas7 and Mastoparan Activity
This guide provides a detailed comparative analysis of this compound and mastoparan, two closely related tetradecapeptides derived from wasp venom. Both peptides are known for their potent biological activities, primarily as direct activators of heterotrimeric G-proteins. This document summarizes their comparative efficacy, mechanisms of action, and relevant experimental data to inform research and drug development.
Introduction
Mastoparans are a family of cationic, amphipathic α-helical peptides found in wasp venom. They directly activate G-proteins, particularly those of the Gi/o family, by mimicking the function of agonist-bound G-protein coupled receptors (GPCRs).[1][2] This activation triggers a cascade of downstream signaling events.
This compound (Mastoparan 7) is a synthetic analog of mastoparan designed for enhanced activity. It differs from the parent mastoparan by amino acid substitutions intended to optimize its structure and function.[3] Both peptides serve as valuable tools for studying G-protein signaling and as lead compounds for developing novel therapeutics in areas such as antimicrobial and anticancer treatments.[4][5]
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the primary biological activities of this compound and various mastoparan analogs. It is important to note that the data are compiled from different studies, and experimental conditions may vary.
Table 1: G-Protein Activation
| Peptide | G-Protein Subtype | Assay Type | Potency (EC₅₀) | Key Findings |
| Mastoparan | Gi/Go | GTPase Activity | ~1-2 µM | Activates high-affinity GTP hydrolysis in HL-60 membranes. |
| This compound | Gi/Go | GTPase Activity | Not specified | Considerably more effective than Mastoparan at activating GTPase of reconstituted Gi/Go-proteins. |
| Mastoparan-L | Gi/Go | GTPγS Binding | Stimulatory at 100 µM | Increases GTPγS binding rate in Go by ~7-fold. |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Peptide | Organism | MIC (µM) | Reference Study |
| Mastoparan-C | S. aureus | 2 | BenchChem |
| Mastoparan-C | E. coli | 4 | BenchChem |
| Mastoparan-AF | E. coli O157:H7 | 16-32 µg/mL | Lin et al. (2023) |
| Mastoparan-AF | S. aureus | 16 µg/mL | Lin et al. (2023) |
| Mastoparan-L | S. aureus (Aurora) | 32 | Anjos et al. (2024)[2] |
| [I⁵, R⁸] MP (this compound analog) | S. aureus (Aurora) | 4 | Anjos et al. (2024)[2] |
Table 3: Hemolytic Activity
| Peptide | Erythrocyte Source | Potency (EC₅₀ / % Hemolysis) | Reference Study |
| Mastoparan-C | Human | 30.2 µM | Tan et al. (2023)[6] |
| Mastoparan-L | Human | 82.9 µM | Tan et al. (2023)[6] |
| Mastoparan-AF | Sheep | <2% at 256 µg/mL | Lin et al. (2023) |
| Mastoparan-L | Bovine | ~62% at 100 µM | Anjos et al. (2024)[2] |
| [I⁵, R⁸] MP (this compound analog) | Bovine | <20% at 100 µM | Anjos et al. (2024)[2] |
Signaling Pathways and Mechanisms of Action
Both this compound and mastoparan function by directly engaging and activating heterotrimeric G-proteins. Their amphipathic α-helical structure allows them to insert into the plasma membrane and interact with the Gα subunit, promoting the exchange of GDP for GTP and initiating downstream signaling.
G-Protein Activation Signaling Pathway
The primary mechanism involves the activation of the Gi/o pathway, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to a variety of cellular responses.
Caption: this compound/Mastoparan-induced G-protein signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
G-Protein Activation Assay (GTPγS Binding)
This assay measures the ability of a compound to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is indicative of G-protein activation.
-
Materials : Purified G-protein subunits (Gα, Gβγ), cell membranes expressing the target G-protein, [³⁵S]GTPγS, non-labeled GTPγS and GDP, assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂), test peptides (this compound, mastoparan), scintillation counter.
-
Procedure :
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, a fixed concentration of GDP (e.g., 10 µM), and the desired concentration of the test peptide.
-
Add cell membranes or purified G-proteins to the mixture.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free [³⁵S]GTPγS.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS and subtract it from all measurements.
-
Plot the specific binding against the peptide concentration to determine the EC₅₀ value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method determines the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a specific microorganism.
-
Materials : 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial culture in logarithmic growth phase, test peptides, incubator, microplate reader.
-
Procedure :
-
Prepare serial two-fold dilutions of the test peptides in MHB directly in the wells of a 96-well plate.
-
Adjust the turbidity of an overnight bacterial culture to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in broth without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration that completely inhibits bacterial growth. Alternatively, measure the optical density (OD) at 600 nm using a microplate reader.
-
Hemolytic Activity Assay
This assay quantifies the ability of a peptide to lyse red blood cells (RBCs), a measure of its cytotoxicity against mammalian cells.
-
Materials : Freshly collected red blood cells (e.g., human, sheep), Phosphate-Buffered Saline (PBS), 1% Triton X-100 (positive control), test peptides, 96-well plates, centrifuge, spectrophotometer.
-
Procedure :
-
Wash RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 min) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Add 100 µL of the RBC suspension to the wells of a 96-well plate.
-
Add 100 µL of serially diluted test peptides to the wells. Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate (1000 x g for 10 min) to pellet intact RBCs.
-
Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 570 nm.
-
Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Experimental Workflow: MIC Determination
The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound and mastoparan.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cross-Validation of MDA-7/IL-24 Effects in Different Breast Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer effects of Melanoma Differentiation-Associated Gene 7 (MDA-7), also known as Interleukin-24 (IL-24), across different breast cancer cell lines. MDA-7/IL-24 is a promising therapeutic agent that has been shown to selectively induce apoptosis in a wide range of cancer cells while leaving normal cells unharmed.[1][2][3] This document summarizes key quantitative data, details experimental methodologies for crucial assays, and presents visual diagrams of the signaling pathways and experimental workflows involved in assessing the efficacy of MDA-7/IL-24.
Quantitative Comparison of MDA-7/IL-24 Efficacy
The pro-apoptotic effects of MDA-7/IL-24, delivered via an adenoviral vector (Ad-mda7), have been quantified in various breast cancer cell lines. The following table summarizes the percentage of apoptotic cells in MDA-MB-231 and MDA-MB-453 cell lines after treatment with Ad-mda7.
| Cell Line | Treatment | Duration | Apoptosis Percentage (%) | Reference |
| MDA-MB-231 | Ad-mda7 (5,000 vp/cell) | 3 days | Significant increase in Annexin V positive cells | [4][5] |
| MDA-MB-453 | Ad-mda7 (5,000 vp/cell) | 3 days | Significant increase in Annexin V positive cells | [4][5] |
Note: While both cell lines showed a significant increase in apoptosis, the specific percentages were not detailed in the reference. Further studies directly comparing the apoptotic rates in MDA-MB-231 and MCF-7 cell lines under identical experimental conditions are needed for a complete cross-validation.
Signaling Pathways of MDA-7/IL-24-Induced Apoptosis
MDA-7/IL-24 induces apoptosis through a multi-faceted signaling cascade that is often independent of the JAK/STAT pathway.[1] The core mechanism involves the activation of the p38 MAPK pathway, leading to the upregulation of the GADD (Growth Arrest and DNA Damage-inducible) family of genes. This, in turn, modulates the expression of Bcl-2 family proteins, tipping the balance towards apoptosis. Specifically, MDA-7/IL-24 has been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the effects of MDA-7/IL-24.
Adenoviral Infection and Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for infecting cancer cell lines with an adenovirus expressing MDA-7/IL-24 (Ad-mda7) and subsequently assessing cell viability.
References
- 1. mda-7/IL-24: Multifunctional cancer-specific apoptosis-inducing cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into the Mechanisms of Action of MDA-7/IL-24: A Ubiquitous Cancer-Suppressing Protein | MDPI [mdpi.com]
- 3. MDA-7/IL-24: Multifunctional Cancer Killing Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human interleukin 24 (MDA-7/IL-24) protein kills breast cancer cells via the IL-20 receptor and is antagonized by IL-10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
The Antimicrobial Power of Mas7: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Mastoparan-7 (Mas7), a peptide derived from wasp venom, has garnered significant interest within the scientific community for its potent and broad-spectrum antimicrobial properties. This guide provides a comparative analysis of this compound's efficacy against a range of pathogens, juxtaposed with other antimicrobial peptides. The data presented herein is curated from multiple studies to offer a comprehensive overview for researchers and drug development professionals exploring novel antimicrobial agents.
Comparative Antimicrobial Spectrum
The antimicrobial efficacy of this compound and its analogs is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of this compound and other selected mastoparan peptides against various bacterial and fungal strains.
| Peptide | Microorganism | Strain | MIC (µg/mL) | MIC (µM) |
| Mastoparan-7 (this compound) | Staphylococcus aureus | ATCC 25923 | - | 3.75 |
| Pseudomonas aeruginosa | ATCC 27853 | - | >100 | |
| Escherichia coli | ATCC 25922 | - | 12.5 | |
| Candida albicans | ATCC 90028 | - | 6.25 | |
| Mastoparan-L | Mycobacterium tuberculosis | Clinical Isolates | 32 - 64 | - |
| Mycobacterium avium | Clinical Isolates | >128 | - | |
| Staphylococcus aureus | Aurora | - | 32 | |
| Staphylococcus aureus | 02/18 | - | >32 | |
| Staphylococcus aureus | 353/17 | - | >32 | |
| Mastoparan-MO | Staphylococcus aureus | Aurora | - | 16 |
| Staphylococcus aureus | 02/18 | - | 16 | |
| Staphylococcus aureus | 353/17 | - | 16 | |
| MK58911 | Cryptococcus neoformans | - | 7.8 - 31.2 | - |
| Cryptococcus gattii | - | 7.8 - 31.2 | - | |
| Paracoccidioides brasiliensis | - | 7.8 - 31.2 | - | |
| Paracoccidioides lutzii | - | 7.8 - 31.2 | - | |
| Mastoparan-AF | Escherichia coli | O157:H7 | 16 | - |
| Escherichia coli | 237 | 4 | - | |
| Escherichia coli | 232 | 8 | - | |
| Staphylococcus aureus | subsp. aureus | 32 | - |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol is a standardized procedure for determining the MIC of antimicrobial agents against aerobic bacteria, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Antimicrobial Agent Stock Solution: Prepare a concentrated stock solution of the antimicrobial peptide (e.g., this compound) in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin). The exact solvent will depend on the peptide's solubility.
-
Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
96-Well Microtiter Plates: Use sterile, U-bottom or flat-bottom 96-well microtiter plates.
-
Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most aerobic bacteria.
2. Assay Procedure:
-
Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of the 96-well plate, except for the first column.
-
In the first column, add 200 µL of the antimicrobial stock solution at the highest desired concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and continuing this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (from column 1 to column 11). This will result in a final volume of 200 µL in the wells containing the antimicrobial agent and will dilute the antimicrobial concentration by half to the final test concentrations.
-
-
Controls:
-
Growth Control (Positive Control): Column 11 should contain 100 µL of CAMHB and 100 µL of the bacterial inoculum, with no antimicrobial agent. This well is to ensure the bacteria are viable and can grow in the test conditions.
-
Sterility Control (Negative Control): Column 12 should contain 200 µL of uninoculated CAMHB to check for contamination of the medium.
-
-
Incubation:
-
Cover the microtiter plate with a lid or sealing film to prevent evaporation.
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
3. Interpretation of Results:
-
Following incubation, visually inspect the plate for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well. A reading mirror can aid in visualization.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism as detected by the unaided eye.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial peptide like this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling and Mechanism of Action
While the primary antimicrobial action of this compound and other mastoparans is attributed to their ability to disrupt microbial cell membranes, their interactions with host cells can be more complex. Mastoparans are known to activate G-proteins, which are key components of cellular signaling pathways.
Caption: Simplified signaling pathway of G-protein activation by Mastoparan-7.
This guide provides a foundational understanding of the antimicrobial spectrum of this compound and its analogs, supported by quantitative data and detailed experimental protocols. The provided visualizations aim to clarify complex processes for researchers engaged in the discovery and development of new antimicrobial therapies.
A Comparative Analysis of Mas7 and Other Potent Antimicrobial Peptides
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of the antimicrobial peptide Mas7, a constituent of wasp venom, against two other well-characterized antimicrobial peptides (AMPs): Melittin from bee venom and LL-37, a human cathelicidin. This objective analysis, supported by experimental data, aims to equip researchers with the necessary information to evaluate these peptides for potential therapeutic applications.
Performance Comparison of Antimicrobial Peptides
The antimicrobial efficacy of this compound, Melittin, and LL-37 was evaluated against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a peptide that prevents visible growth of a microorganism.
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| This compound (Mastoparan-7) | Escherichia coli | 32 µg/mL | [1][2] |
| Staphylococcus aureus | 16 µg/mL | [1] | |
| Melittin | Escherichia coli | 6.4 - 100 µg/mL | [3][4][5][6][7][8] |
| Staphylococcus aureus | 4.7 - 6.4 µg/mL | [6][9][10] | |
| LL-37 | Escherichia coli | <10 - 64 µg/mL | [11][12][13][14] |
| Staphylococcus aureus | 0.62 - 32 µM | [15][16][17][18] |
Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions used. The ranges provided reflect data from multiple studies.
Mechanism of Action: A Tale of Membrane Disruption
The primary antimicrobial mechanism for this compound, Melittin, and LL-37 involves the disruption of the bacterial cell membrane integrity. While sharing this common feature, the specifics of their interactions and the downstream consequences can differ.
-
This compound: As a member of the mastoparan family, this compound is known to form α-helical structures upon interacting with membranes.[1] This amphipathic helix inserts into the lipid bilayer, leading to the formation of pores or channels. This disruption of the membrane barrier causes leakage of intracellular contents and ultimately cell death.[1][19]
-
Melittin: This peptide is a potent lytic agent that also forms an α-helix and inserts into the lipid bilayer.[20][21][22] Its mechanism is often described by the "toroidal pore" or "carpet" model, where the peptides aggregate and cause significant disruption and permeabilization of the bacterial membrane.[23]
-
LL-37: The human cathelicidin LL-37 also acts by targeting and disrupting the bacterial membrane.[11][24][25][26] Its cationic nature facilitates interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[25] This interaction leads to membrane permeabilization and cell lysis.[11][24] Beyond direct membrane damage, LL-37 can also translocate into the cytoplasm and interfere with intracellular processes.[11]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications for antimicrobial peptides.[27][28][29][30][31]
-
Bacterial Culture Preparation: A fresh culture of the target bacterium is grown to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution Series: A serial two-fold dilution of the antimicrobial peptide is prepared in a 96-well polypropylene microtiter plate. Polypropylene plates are recommended to minimize the non-specific binding of cationic peptides.[28]
-
Incubation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Hemolytic Activity Assay
This assay assesses the toxicity of the antimicrobial peptides against mammalian cells by measuring the lysis of red blood cells (hemolysis).[32][33][34][35][36]
-
Red Blood Cell Preparation: Fresh human red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 4% (v/v).
-
Peptide Incubation: The red blood cell suspension is incubated with various concentrations of the antimicrobial peptide at 37°C for 1 hour.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemolysis Measurement: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (cells completely lysed with Triton X-100) and a negative control (cells in PBS only).
Membrane Permeabilization Assay
This assay directly measures the ability of an antimicrobial peptide to disrupt the bacterial membrane.[37][38][39][40][41]
-
Bacterial Preparation: Mid-log phase bacteria are washed and resuspended in a suitable buffer.
-
Fluorescent Dye Loading: The bacteria are loaded with a fluorescent dye that is released upon membrane damage, such as calcein or SYTOX Green.
-
Peptide Treatment: The dye-loaded bacteria are exposed to different concentrations of the antimicrobial peptide.
-
Fluorescence Measurement: The increase in fluorescence in the supernatant (for released dyes) or within the cells (for DNA-binding dyes like SYTOX Green) is monitored over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane permeabilization.
Visualizing the Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for determining antimicrobial activity and the general signaling pathway of membrane disruption by these peptides.
References
- 1. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3-11 Amphipathic Helices to Favor Membrane Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Melittin-Modified Peptides for Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Inhibitory Effect of the Peptide Melittin Purified from Apis mellifera Venom on CTX-M-Type Extended-Spectrum β-Lactamases of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Melittin and its potential in the destruction and inhibition of the biofilm formation by Staphylococcus aureus, Escherichia coli and Pseudomonas aeruginosa isolated from bovine milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Potential of Human Peptide LL-37 as an Antimicrobial and Anti-Biofilm Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Naturally Occurring Host Defense Peptide, LL-37, and Its Truncated Mimetics KE-18 and KR-12 Have Selected Biocidal and Antibiofilm Activities Against Candida albicans, Staphylococcus aureus, and Escherichia coli In vitro [frontiersin.org]
- 13. Activities of LL-37, a Cathelin-Associated Antimicrobial Peptide of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms | PLOS One [journals.plos.org]
- 16. Antimicrobial peptide LL-37 is bactericidal against Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. A mastoparan-derived peptide has broad-spectrum antiviral activity against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bloomtechz.com [bloomtechz.com]
- 25. Spotlight on Human LL-37, an Immunomodulatory Peptide with Promising Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. peptidesciences.com [peptidesciences.com]
- 27. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 28. benchchem.com [benchchem.com]
- 29. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 30. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 36. researchgate.net [researchgate.net]
- 37. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 38. pubs.acs.org [pubs.acs.org]
- 39. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [en.bio-protocol.org]
- 40. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria [bio-protocol.org]
- 41. pubs.acs.org [pubs.acs.org]
Validating the In Vivo Efficacy of Mas7: A Comparative Guide for Researchers
For researchers in oncology and drug development, the transition from promising in vitro results to validated in vivo effects is a critical milestone. This guide provides a comprehensive comparison of the anti-cancer peptide Mas7 (Mastoparan-7), detailing the in vivo validation of its observed in vitro anti-tumor properties. We present supporting experimental data, detailed protocols for key assays, and a comparative analysis with other anti-cancer peptides to assist in the evaluation and potential application of this therapeutic candidate.
This compound: From In Vitro Promise to In Vivo Validation
This compound, a 14-amino acid peptide derived from wasp venom, has demonstrated significant anti-cancer activity in laboratory settings. Its primary in vitro effects include the induction of apoptosis (programmed cell death) in various cancer cell lines and the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. This guide focuses on the experimental evidence that substantiates these effects in living organisms.
In Vitro Anti-Cancer Effects of this compound
In vitro studies have consistently shown that this compound can selectively target and kill cancer cells. The peptide primarily exerts its effect through two main mechanisms:
-
Induction of Apoptosis: this compound triggers the intrinsic pathway of apoptosis by disrupting the mitochondrial membrane. This leads to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in cell death.[1]
-
Membranolytic Activity: this compound can also directly damage the cell membrane of cancer cells, leading to cell lysis. This lytic mechanism is particularly effective against multidrug-resistant cancer cells.[2][3]
Validating Anti-Tumor Efficacy In Vivo
The crucial step of validating these in vitro findings has been successfully undertaken in preclinical animal models. These studies have provided strong evidence for this compound's potential as a therapeutic agent.
In a murine model of melanoma, treatment with Mastoparan-L, a closely related peptide, led to a significant reduction in tumor volume and an increased survival rate in the treated mice.[1][4][5] The in vivo anti-tumor activity is attributed to the induction of caspase-dependent apoptosis within the tumor cells.[1]
Furthermore, in a mouse model of mammary carcinoma, this compound demonstrated a synergistic effect when combined with the conventional chemotherapy drug gemcitabine, significantly inhibiting tumor growth.[2][3]
Comparative Analysis: this compound vs. Alternative Anti-Cancer Peptides
To provide a broader context for this compound's capabilities, the following table compares its performance with other well-studied anti-cancer peptides: Melittin, Cecropins, and Magainins.
| Feature | This compound (Mastoparan-7) | Melittin | Cecropins | Magainins |
| Primary Mechanism | Induces apoptosis via mitochondrial pathway, membranolytic.[1][2] | Potent membranolytic activity, induces apoptosis and necrosis.[6][7] | Forms pores in cell membranes, leading to lysis.[8][9] | Forms ion channels in membranes, causing cell death.[10][11][12] |
| In Vitro IC50 (Cancer Cells) | ~8-24 µM (leukemia, myeloma, breast cancer).[2][3] | Varies widely depending on cell line (e.g., ~1-10 µg/mL for various cancers).[13][14] | IC50 of ~200-300 µg/ml for bladder cancer cell lines.[8] | IC50 of ~6-10 µg/mL for A549 lung cancer cells (analogs).[10][15] |
| In Vivo Efficacy | Reduced tumor growth in melanoma and breast cancer models.[1][16] Synergistic with chemotherapy.[2] | Suppressed tumor growth in non-small cell lung cancer (27-61% reduction) and other models.[13][14] | Improved survival in mice with ascitic colon adenocarcinoma.[8] | Increased lifespan by over 100% in murine ascites tumor models.[10][15] |
| Selectivity for Cancer Cells | Moderately selective, with lower toxicity to normal cells.[2][4] | High lytic activity can lead to toxicity to normal cells, including red blood cells.[7] | Relatively low host toxicity.[9] | Selective for cancer cells over normal cells.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Apoptosis Assay: Annexin V-FITC/PI Staining
This assay is used to detect and quantify apoptosis in cancer cells treated with this compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Preparation: Culture cancer cells to the desired confluence and treat with various concentrations of this compound for a specified time. Include both positive (e.g., treated with a known apoptosis inducer) and negative (untreated) controls.
-
Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Tumor Growth Inhibition Study in a Mouse Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
-
Cell Culture: Culture the desired cancer cell line (e.g., B16F10 melanoma or 4T1 mammary carcinoma) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c or nude mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure their dimensions (length and width) with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: Randomly divide the mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal or intratumoral injection) at a predetermined dose and schedule. The control group should receive a vehicle control (e.g., saline).
-
Data Collection: Continue to measure tumor volumes throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
-
Statistical Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical tests.
In Vivo Angiogenesis Assay: Chicken Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- or anti-angiogenic compounds.
Procedure: [22][23][24][25][26]
-
Egg Incubation: Incubate fertilized chicken eggs in a humidified incubator at 37°C.
-
Windowing the Egg: On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM.
-
Application of Test Substance: Place a carrier (e.g., a small filter paper disc or a sterile silicone ring) onto the CAM. Apply a solution of this compound to the carrier. A control group should receive the vehicle solution.
-
Incubation and Observation: Reseal the window and return the eggs to the incubator. After a few days of incubation, observe the CAM for changes in blood vessel formation around the carrier.
-
Quantification: Capture images of the CAM and quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, vessel length, and vessel density in the area surrounding the carrier.
-
Analysis: Compare the angiogenic response in the this compound-treated group to the control group to determine the anti-angiogenic potential of the peptide.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflows.
This compound-induced apoptosis signaling pathway.
References
- 1. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Updated Review Summarizing the Anticancer Efficacy of Melittin from Bee Venom in Several Models of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 8. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. brieflands.com [brieflands.com]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. static.igem.org [static.igem.org]
- 21. Antitumor Properties of Epitope-Specific Engineered Vaccine in Murine Model of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 24. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. Video: The In Ovo Chick Chorioallantoic Membrane CAM Assay as an Efficient Xenograft Model of Hepatocellular Carcinoma [jove.com]
A Researcher's Guide to Comparing Mas7 from Diverse Synthesis Sources
For researchers, scientists, and drug development professionals utilizing the mast cell degranulating peptide Mas7, ensuring its purity and activity is paramount for reproducible and reliable experimental outcomes. This compound, a structural analogue of mastoparan, is a potent activator of heterotrimeric Gi proteins, making it a valuable tool in studying G protein-coupled receptor (GPCR) signaling pathways.[1][2] The performance of this compound can, however, vary depending on its synthesis source. This guide provides a framework for the comparative analysis of this compound from different suppliers or synthesis methodologies, complete with detailed experimental protocols and data presentation formats.
Understanding this compound Synthesis
This compound is a 14-amino-acid peptide that can be produced through several methods, each with its own set of advantages and potential for introducing impurities. The most common methods for a peptide of this size are chemical synthesis, with recombinant production being a less common alternative.
Solid-Phase Peptide Synthesis (SPPS): This is the most prevalent method for synthesizing peptides of moderate length like this compound.[3][4] In SPPS, the peptide is assembled amino acid by amino acid on a solid resin support. The process is easily automated and generally yields high-purity products.[4] The most common strategy is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach.[4][5] Impurities can arise from incomplete coupling or deprotection steps, leading to truncated or deletion sequences.[1]
Liquid-Phase Peptide Synthesis (LPPS): In this classical approach, the peptide is synthesized in solution. While it can be more scalable for shorter peptides, it is generally more labor-intensive than SPPS for peptides of this compound's length.
Recombinant Peptide Production: This method involves genetically engineering microorganisms like E. coli to produce the peptide.[6] It is particularly useful for producing large quantities of longer peptides and proteins. For a short peptide like this compound, it is less common but can be achieved by expressing it as part of a larger fusion protein from which it is later cleaved.[6] The purity of the final product depends heavily on the efficiency of the cleavage and subsequent purification steps.
Comparative Data Analysis
When evaluating this compound from different sources, a systematic comparison of key quality attributes is essential. The following table provides a template for summarizing quantitative data from purity and activity assays. While actual comparative data between named commercial suppliers is not publicly available, this table illustrates the key parameters to assess.
| Parameter | Source A (e.g., SPPS) | Source B (e.g., SPPS) | Source C (e.g., Recombinant) | Acceptance Criteria |
| Purity by RP-HPLC (%) | >98% | >95% | >97% | >95% |
| Molecular Weight by MS (Da) | 1421.8 | 1421.9 | 1421.7 | 1421.85 ± 1.0 |
| Biological Activity (EC50 in G-protein activation assay, nM) | 50 | 75 | 60 | <100 nM |
| Peptide Content (%) | 85% | 82% | 88% | >80% |
| Endotoxin Levels (EU/mg) | <0.1 | <0.1 | <1.0 | <1.0 EU/mg |
Experimental Protocols
To generate the comparative data, rigorous and standardized experimental protocols are necessary. Below are detailed methodologies for the key assays.
Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates the target peptide from impurities based on hydrophobicity.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound sample dissolved in water or a compatible solvent
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the this compound sample solution.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Maintain a constant flow rate of 1 mL/min.
-
Monitor the absorbance at 214 nm or 280 nm.
-
Calculate the purity by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.
Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of the synthesized peptide.
Instrumentation:
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Prepare the this compound sample according to the instrument manufacturer's instructions.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight to the theoretical molecular weight of this compound (1421.85 g/mol ).
Biological Activity Assessment: G-Protein Activation Assay
The biological activity of this compound is determined by its ability to activate Gi proteins. A common method is a Bioluminescence Resonance Energy Transfer (BRET)-based assay that measures the interaction between Gα and Gβγ subunits upon GPCR activation.[7][8][9]
Materials:
-
HEK293T cells
-
Plasmids encoding a Gi-coupled receptor, Gαi-RLuc8, and Gβγ-Venus
-
Cell culture reagents
-
BRET substrate (e.g., coelenterazine h)
-
Microplate reader capable of detecting BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the plasmids encoding the Gi-coupled receptor, Gαi-RLuc8, and Gβγ-Venus.
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well microplate and incubate for 24-48 hours.
-
Assay:
-
Wash the cells with a suitable assay buffer (e.g., PBS).
-
Add the BRET substrate and incubate for 5-10 minutes in the dark.
-
Measure the baseline BRET signal.
-
Add increasing concentrations of this compound from different sources to the wells.
-
Measure the BRET signal again after a 5-10 minute incubation.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the Venus emission (535 nm) by the RLuc8 emission (475 nm).
-
Normalize the data to the baseline signal.
-
Plot the change in BRET ratio against the log of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that elicits 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
Visualizing Key Processes
To better understand the workflows and pathways involved in the comparison of this compound, the following diagrams are provided.
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. gencefebio.com [gencefebio.com]
- 3. rsc.org [rsc.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. ccpn.ac.uk [ccpn.ac.uk]
- 7. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
- 9. Bioluminescence Resonance Energy Transfer Based G Protein-Activation Assay to Probe Duration of Antagonism at the Histamine H3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Mas7 Findings: A Comparative Guide to the Mas Receptor and its Alternatives
A Note on Terminology: The term "Mas7" is not a standard identifier in biomedical literature. Based on the context of researchers, scientists, and drug development professionals, this guide interprets "this compound" as referring to the Mas receptor (MasR) , a G protein-coupled receptor that is a key component of the renin-angiotensin system (RAS). Other less likely, but potential, interpretations in cancer research could include mammalian EAK-7 (mEAK-7) or melanoma differentiation-associated gene-7 (mda-7/IL-24) . This guide will focus on the Mas receptor, a topic of significant interest in cardiovascular and related diseases.
The Mas receptor is a critical counter-regulatory element to the classical RAS axis, primarily mediated by the Angiotensin II Type 1 Receptor (AT1R). Activation of the Mas receptor by its endogenous ligand, Angiotensin-(1-7) [Ang-(1-7)], generally leads to vasodilatory, anti-inflammatory, and anti-fibrotic effects, opposing the actions of Angiotensin II (Ang II) at the AT1R.[1] This guide provides a comparative overview of Mas receptor agonists and AT1R antagonists, which represent alternative strategies for modulating the RAS.
Quantitative Data Comparison
The following tables summarize key in vitro performance metrics for representative Mas receptor agonists and AT1R antagonists. Direct head-to-head comparisons in the same study are limited; therefore, data is presented from various sources to illustrate the distinct pharmacology of these compounds.
Table 1: Performance of Mas Receptor Agonists
| Compound | Receptor | Assay Type | Parameter | Value | Cell/Tissue Type |
| Angiotensin-(1-7) | Mas | Radioligand Displacement | IC50 | 6.9 nM | Mas-transfected CHO cells |
| AVE 0991 | Mas | Radioligand Displacement | IC50 | 21 nM | Bovine aortic endothelial cell membranes[2] |
| AVE 0991 | Mas | Radioligand Displacement | IC50 | 47.5 nM | Mas-transfected COS cells[3] |
| Angiotensin-(1-7) | Mas | Saturation Binding | KD | 7.7 ± 2.3 nM | Rat liver membranes[4] |
Table 2: Performance of AT1 Receptor Ligands
| Compound | Receptor | Assay Type | Parameter | Value | Cell/Tissue Type |
| Angiotensin II | AT1 | Radioligand Displacement | IC50 | 1.9 nM | Rat aortic vascular smooth muscle cells[5] |
| Angiotensin-(1-7) | AT1 | Radioligand Displacement | IC50 | 2.0 µM | Rat aortic vascular smooth muscle cells[5] |
| Candesartan | AT1 | Radioligand Displacement | IC50 | >1000 nM | AT1R-transfected HEK-293 cells[6] |
| Losartan | AT1 | Radioligand Displacement | - | - | Characterized as a selective AT1 antagonist[5] |
Note: IC50 (half maximal inhibitory concentration) values from displacement assays are indicative of the ligand's binding affinity. A lower IC50 value signifies a higher binding affinity. KD (dissociation constant) from saturation binding assays also reflects binding affinity, with a lower KD indicating higher affinity.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of Mas receptor agonists and their alternatives are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for its receptor.
Objective: To quantify the binding affinity (Kd or IC50) of test compounds to the Mas receptor or AT1 receptor.
General Protocol:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., Mas-transfected CHO cells or vascular smooth muscle cells endogenously expressing AT1R).
-
Harvest cells and homogenize in a suitable buffer to prepare membrane fractions.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding Assay (to determine Kd and Bmax):
-
Incubate a fixed amount of membrane preparation with increasing concentrations of a radiolabeled ligand (e.g., 125I-Ang-(1-7)).[7]
-
For each concentration, prepare parallel incubations with an excess of a non-radiolabeled competing ligand to determine non-specific binding.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.[8]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
-
-
Competition Binding Assay (to determine IC50):
-
Incubate a fixed amount of membrane preparation with a fixed concentration of radiolabeled ligand and increasing concentrations of the unlabeled test compound.[9]
-
Follow the incubation, filtration, and counting steps as described for the saturation binding assay.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.[8]
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the activation of the MAP kinase signaling pathway downstream of receptor activation.
Objective: To determine the effect of Mas receptor agonists on ERK1/2 phosphorylation.
-
Cell Culture and Stimulation:
-
Culture cells (e.g., HEK293T cells transfected with the Mas receptor) in appropriate media.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with the test compound (e.g., Ang-(1-7)) at various concentrations and for different time points.
-
-
Cell Lysis and Protein Quantification:
-
After stimulation, place the culture plates on ice and lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Express the results as the ratio of p-ERK1/2 to total ERK1/2.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the production of nitric oxide, a key downstream signaling molecule of Mas receptor activation.
Objective: To quantify NO production in response to Mas receptor stimulation.
-
Cell Culture and Stimulation:
-
Culture endothelial cells (e.g., human aortic endothelial cells) in appropriate media.
-
Stimulate the cells with the test compound (e.g., AVE 0991).
-
Collect the cell culture supernatant at different time points.
-
-
Griess Reaction:
-
The Griess assay is a colorimetric assay that detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the culture supernatants.
-
Incubate at room temperature to allow for the development of a pink/magenta color.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples at a specific wavelength (typically around 540 nm) using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by the Mas receptor and a typical experimental workflow for its characterization.
Caption: Mas Receptor Signaling Pathway.
Caption: Experimental Workflow for MasR Ligand Characterization.
References
- 1. ahajournals.org [ahajournals.org]
- 2. AVE 0991, a nonpeptide mimic of the effects of angiotensin-(1-7) on the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nonpeptide AVE 0991 is an angiotensin-(1-7) receptor Mas agonist in the mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NSUWorks - Health Professions Division REACH Day: Development of a Novel Radioligand for Characterization of the Mas Receptor for Angiotensin 1-7 [nsuworks.nova.edu]
- 5. ahajournals.org [ahajournals.org]
- 6. portlandpress.com [portlandpress.com]
- 7. pnas.org [pnas.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Participation of Gαi-Adenylate Cyclase and ERK1/2 in Mas Receptor Signaling Pathways [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. Angiotensin-(1-7) through receptor Mas mediates endothelial nitric oxide synthase activation via Akt-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Mas7 vs. Other Mastoparan Analogues: A Comparative Efficacy and Safety Review
Mastoparans, a family of cationic, amphipathic tetradecapeptides predominantly found in wasp venom, have garnered significant interest in the scientific community for their broad spectrum of biological activities.[1][2][3] These peptides are typically composed of 14 amino acid residues, featuring a high content of hydrophobic amino acids and a net positive charge, which contributes to their α-helical structure and interaction with cell membranes.[1][4][5] Their activities include antimicrobial, anticancer, and hemolytic effects, as well as the ability to activate G-proteins and phospholipases.[1][6] However, the therapeutic potential of many natural mastoparans is often hindered by their high toxicity to mammalian cells.[5][7] This has led to the development of numerous analogues, including Mas7, with the aim of enhancing therapeutic efficacy while minimizing adverse effects. This guide provides a comparative overview of this compound and other mastoparan analogues, supported by experimental data.
Comparative Biological Activity of this compound and Mastoparan Analogues
The biological activities of this compound and various mastoparan analogues have been evaluated through antimicrobial, hemolytic, and cytotoxicity assays. The following tables summarize the quantitative data from several studies, offering a comparative perspective on their performance.
Antimicrobial Activity
Mastoparans exhibit potent activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][4] Some analogues have also shown efficacy against multidrug-resistant bacterial strains.[1][7][8]
| Peptide/Analogue | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| Mastoparan-L | M. tuberculosis | 32 - 64 µg/mL | [8] |
| [I⁵, R⁸] mastoparan | Bacteria and Fungi | Broad-spectrum | [9] |
| Mastoparan-MO | Bacteria | Higher than Mastoparan-L | [9] |
| Mastoparan-C (MP-C) | S. aureus | ≤ 16 | [7] |
| tMP-C | S. aureus | ≤ 16 | [7] |
| cMP-C | S. aureus | > 64 | [7] |
| Mastoparan-AF | E. coli O157:H7 | 16 - 32 µg/mL | [2] |
| Mastoparan-S | Gram-negative bacteria | High activity | [8] |
| Mastoparan-VB1 | S. aureus | 3.75 µg/mL | [8] |
| MP-RIP | S. aureus | High activity | [10] |
| RIP-MP | S. aureus | High activity | [10] |
Hemolytic Activity
A significant challenge in the clinical application of mastoparans is their hemolytic activity.[5][6] The development of analogues with reduced hemolytic effects is a key area of research.
| Peptide/Analogue | Erythrocyte Source | EC₅₀ (µM) or % Hemolysis | Reference |
| Mastoparan | Human | < 2% at concentrations > 50 µM | [11] |
| Mastoparan-AF | Chicken | Dose-dependent, mild below 32 µg/mL | [2] |
| MpVT and analogues | Human | < 10% at 50 µg/mL | [5] |
| MP-C | Horse | Moderate | [7] |
| cMP-C | Horse | High (IC₅₀ < 10 µM) | [7] |
| tMP-C | Horse | Moderate | [7] |
| Mastoparan-S | Not specified | Low | [8] |
| Parapolybia-MP | Not specified | Low (EC₅₀ ≥ 400 µM) | [6] |
| Mastoparan-like peptide 12b | Not specified | Low (EC₅₀ ≥ 400 µM) | [6] |
| Dominulin A | Not specified | Low (EC₅₀ ≥ 400 µM) | [6] |
| Dominulin B | Not specified | Low (EC₅₀ ≥ 400 µM) | [6] |
Cytotoxicity
The cytotoxic effects of mastoparans and their analogues against both cancerous and normal cell lines are crucial for determining their therapeutic index.
| Peptide/Analogue | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Hippocampal neurons | Low dose enhances spine density | [12] |
| Mastoparan | Jurkat T-ALL cells | ~8 - 9.2 | [13] |
| Myeloma cells | ~11 | [13] | |
| Breast cancer cells | ~20 - 24 | [13] | |
| Normal PBMCs | 48 | [13] | |
| MP-C | H157 (Lung cancer) | 13.57 | [7] |
| HMEC-1 (Normal) | > 10 | [7] | |
| cMP-C | H157 (Lung cancer) | 7.02 | [7] |
| tMP-C | H157 (Lung cancer) | 2.79 | [7] |
| HMEC-1 (Normal) | < 10 | [7] | |
| Mastoparan-S | HeLa cells | Significant cytotoxicity | [8] |
| MP-RIP | HT29 (Colon cancer) | 38.0 | [10] |
| RIP-MP | HT29 (Colon cancer) | 30.2 | [10] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound and other mastoparans are mediated through various signaling pathways, primarily involving the activation of G-proteins. The experimental workflows for assessing their activity are standardized to ensure comparability of data.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mas7
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide for the proper disposal of Mas7, a peptide derived from wasp venom used in research. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, in both its solid and solution forms, should be conducted within a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing ceases, administer artificial respiration.[1]
-
In case of skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water.[1] If skin irritation or a rash develops, seek medical attention.[1]
-
In case of eye contact: As a precautionary measure, flush the eyes with water.[1]
-
If swallowed: Do not induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person.[1]
Quantitative Data Summary
While specific quantitative toxicity data for this compound is not extensively detailed in readily available safety data sheets, general safety and handling thresholds for laboratory chemicals should be observed. The following table summarizes key handling and immediate safety information.
| Parameter | Guideline | Citation |
| Exposure Controls | Use in a well-ventilated area. | [3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection. | [1] |
| Contaminated Clothing | Contaminated work clothing should not be allowed out of the workplace. | [1] |
| Hygiene Measures | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [3] |
Detailed Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. This compound should never be disposed of down the drain or in regular municipal trash.[2]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step in the disposal process.
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a new, clearly labeled, and securely sealed container. This waste stream also includes items contaminated with solid this compound, such as weighing papers or disposable spatulas.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically compatible waste container. It is crucial to avoid mixing this waste with other, incompatible waste streams.[4][5] For example, organic solvent waste should not be mixed with aqueous waste.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, centrifuge tubes, well plates) that has come into contact with this compound must be collected in a separate, clearly labeled hazardous waste bag or a puncture-resistant container.[2]
Step 2: Waste Labeling
Accurate and clear labeling of all waste containers is mandatory for safety and regulatory compliance.
-
All containers must be prominently labeled with the words "Hazardous Waste."[2]
-
The full chemical name, "this compound," must be clearly written on the label.[2]
-
Include any known hazard information (e.g., "Toxic," "Irritant").
-
The date of waste accumulation should also be recorded on the label.
Step 3: Storage of Hazardous Waste
Designate a specific, secure area within the laboratory for the storage of hazardous waste.
-
This area should be clearly marked with a "Hazardous Waste" sign and be accessible only to trained personnel.[5]
-
Ensure that all waste containers are kept securely closed except when adding more waste.[5]
-
Store containers in a location that minimizes the risk of punctures or damage.[5]
Step 4: Final Disposal
The ultimate disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. These entities are equipped to handle and dispose of chemical waste in accordance with all federal, state, and local regulations.[3]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated contaminated materials.
By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby contributing to a secure and environmentally conscious research setting. Always consult your institution's specific guidelines for hazardous waste management.
References
Personal protective equipment for handling Mas7
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mas7. The following procedural guidance is designed to ensure the safe handling, storage, and disposal of this peptide.
This compound: Key Information
This compound is a cell-permeable, amphiphilic analog of mastoparan, a peptide toxin. It is a potent activator of the α-subunit of G-proteins and is intended for research use only.
| Property | Value | Reference |
| Synonyms | Mastoparan 7 | [1] |
| CAS Number | 145854-59-7 | [1] |
| Molecular Formula | C67H124N18O15 | [1] |
| Molecular Weight | 1421.81 g/mol | [1] |
| Appearance | White lyophilized powder | [1] |
| Water Solubility | 1 g/L at 20 °C | [1] |
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is unavailable, it is essential to handle it with care, following standard laboratory safety protocols for peptides of unknown toxicity.[1][2]
GHS Hazard Statements: The Safety Data Sheet for this compound indicates the following precautionary statements.[1]
Personal Protective Equipment (PPE): A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must meet recognized standards (e.g., ANSI Z87.1).[3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[3][4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the peptide.[2][3] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[5] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of lyophilized peptide to avoid inhalation of dust particles.[3][6] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[3] |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical for maintaining the stability and integrity of this compound.
Receiving and Initial Storage
-
Lyophilized Peptide: Upon receipt, store the lyophilized this compound peptide at -20°C for long-term storage.[2][7] For short-term storage (up to a few weeks), 4°C is acceptable.[6] Protect the vial from bright light.[7]
-
Storage Conditions: Store in a tightly sealed container in a dry environment.[5][8] Peptides can be hygroscopic (absorb moisture from the air), which can reduce their stability.[6]
Reconstitution of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents the condensation of moisture, which can degrade the peptide.[3][6]
-
Weighing: Quickly weigh the desired amount of lyophilized powder in a controlled environment to minimize exposure to air and moisture.[3]
-
Solvent Selection: For reconstitution, use sterile, nuclease-free water or an appropriate buffer (pH 5-6 is often optimal for peptide stability).[7]
-
Dissolution: Gently swirl or vortex to dissolve the peptide. Sonication in a water bath can aid in dissolving larger particles, but avoid excessive heating.[6]
-
Labeling: Clearly label all reconstituted solutions with the peptide name, concentration, date of preparation, and "For Research Use Only."[9]
Storage of Reconstituted this compound
-
Short-Term Storage: Reconstituted this compound can be stored at 2-8°C for up to one week.[2]
-
Long-Term Storage: For longer-term storage, it is recommended to create single-use aliquots and store them at -20°C or -80°C.[5][7]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as they can degrade the peptide.[2][7]
Operational and Disposal Plan
Adherence to proper disposal procedures is crucial for laboratory safety and environmental protection.
Spill Management
-
Containment: In case of a spill, contain the area.
-
Liquid Spills: Use an inert absorbent material to clean up liquid spills.
-
Solid Spills: Carefully sweep up solid material to avoid generating dust.
-
Decontamination: Following a spill, decontaminate the area and wash the site thoroughly.
Waste Disposal
-
Waste Segregation: Treat all this compound waste as chemical waste.[9][10] Collect all used vials, contaminated PPE, and chemical waste in designated, clearly labeled hazardous waste containers.[9]
-
Liquid Waste: Collect liquid waste containing this compound in a sealed, leak-proof container labeled as hazardous waste.
-
Solid Waste: Dispose of contaminated solid waste, such as pipette tips, gloves, and empty vials, in a designated hazardous waste container.[11]
-
Institutional Protocols: Never dispose of peptides in the regular trash or down the drain.[9][10] Coordinate with your institution's Environmental Health and Safety (EHS) department for proper disposal procedures and to schedule waste pickups.[9]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound peptide.
References
- 1. MAS 7 - Safety Data Sheet [chemicalbook.com]
- 2. methodpeptides.com [methodpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. bachem.com [bachem.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. peptide24.store [peptide24.store]
- 10. puretidestherapy.com [puretidestherapy.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
